molecular formula C6H7NOS B1217663 1-(4-Methylthiazol-5-yl)ethanone CAS No. 38205-55-9

1-(4-Methylthiazol-5-yl)ethanone

Cat. No.: B1217663
CAS No.: 38205-55-9
M. Wt: 141.19 g/mol
InChI Key: MBLHLRLBSIWLMG-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-5-yl)ethanone ( 38205-55-9) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a thiazole ring, a privileged structure in drug discovery known for its wide range of biological activities . It serves as a key synthetic building block for the development of more complex, bioactive molecules. Specifically, this compound has been utilized as a precursor in the synthesis of novel thiazole-based Schiff bases, which are investigated as potent and selective inhibitors of the enzyme ecto-5'-nucleotidase (e5'NT, CD73) . The enzyme e5'NT plays a critical role in the purinergic signaling pathway, and its upregulated expression is associated with disease progression in various cancers, inflammation, and hypoxia . Inhibiting this enzyme is a promising therapeutic strategy, and derivatives synthesized from this compound have demonstrated potent inhibitory activity against human e5'NT, highlighting its value in oncological and immunological research . Researchers can employ this compound in biochemical assays and molecular docking studies to explore its interactions with target enzymes and to develop new therapeutic agents . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHLRLBSIWLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191588
Record name 5-Acetyl-4-methylthiazole
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Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38205-55-9
Record name 5-Acetyl-4-methylthiazole
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Record name 5-Acetyl-4-methylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylthiazol-5-yl)ethanone is a heterocyclic ketone containing a thiazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery. The thiazole nucleus is a key structural component in numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and analytical characterization, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, with the CAS number 38205-55-9, is a solid at room temperature. Its fundamental properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₇NOS--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 141.19 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 38205-55-9--INVALID-LINK--
Appearance Solid[Various Supplier Data]
Predicted Boiling Point 214.87 °C to 228.02 °C--INVALID-LINK--
Predicted Melting Point 45.82 °C--INVALID-LINK--
Predicted Water Solubility 2611.41 mg/L to 39200 mg/L--INVALID-LINK--
Predicted LogP 1.65--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the key starting materials are 3-chloro-2,4-pentanedione and thioacetamide.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis and may require optimization for specific laboratory conditions.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate or other mild base (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Thioamide: Add thioacetamide (1 to 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis_Workflow Reactants 3-Chloro-2,4-pentanedione Thioacetamide Ethanol Reaction Hantzsch Thiazole Synthesis (Reflux) Reactants->Reaction Workup Neutralization (aq. NaHCO3) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization

A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methyl protons on the thiazole ring, and the proton on the thiazole ring. The chemical shifts and coupling patterns provide crucial information about the molecular structure.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the carbonyl (C=O) stretching vibration of the ketone and characteristic peaks for the C=N and C-S stretching vibrations of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of 141.19.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR FTIR Spectroscopy MS Mass Spectrometry TLC Thin Layer Chromatography (Reaction Monitoring) Column Column Chromatography (Purification) TLC->Column HPLC HPLC (Purity Assessment) Column->HPLC Sample Synthesized Compound Sample->NMR Sample->IR Sample->MS Sample->TLC

A logical workflow for the analytical characterization of this compound.

Biological Context and Drug Development Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[3][4] Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.[3][4]

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity. As a versatile building block, it can be utilized in the synthesis of more complex molecules with tailored pharmacological profiles. The ethanone moiety provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The development of novel thiazole-containing compounds continues to be an active area of research for identifying new therapeutic leads.[3][5]

Conclusion

This compound is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a general synthetic protocol, and a workflow for its analytical characterization. The presence of the thiazole ring suggests its potential as a scaffold for the development of novel therapeutic agents, making it a compound of interest for researchers and scientists in the field of drug discovery. Further investigation into its biological activities and potential molecular targets is warranted.

References

Structure Elucidation of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-methylthiazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its synthesis and characterization, and a workflow for its structural analysis.

Chemical Structure and Properties

This compound is a thiazole derivative with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol .[1][2] Its chemical structure consists of a thiazole ring substituted with a methyl group at position 4 and an acetyl group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38205-55-9[1]
Molecular Formula C₆H₇NOS[1]
Molecular Weight 141.19 g/mol [1]
SMILES CC1=C(SC=N1)C(=O)C[1]
InChIKey MBLHLRLBSIWLMG-UHFFFAOYSA-N[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, the following tables provide predicted and expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2 (thiazole ring)
~2.6s3H-CH₃ (acetyl group)
~2.5s3H-CH₃ (thiazole ring)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~190C=O (acetyl)
~155C-2 (thiazole)
~150C-4 (thiazole)
~130C-5 (thiazole)
~28-CH₃ (acetyl)
~17-CH₃ (thiazole)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950-2850Medium-WeakC-H stretch (aliphatic)
~1680StrongC=O stretch (ketone)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC-H bend (aliphatic)
~1360MediumC-H bend (methyl)
~600-900Medium-WeakC-S stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 141, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).

Table 5: Expected Mass Spectrometry Fragmentation Data for this compound

m/zFragment Ion
141[M]⁺
126[M - CH₃]⁺
98[M - CH₃CO]⁺
84[Thiazole ring fragment]
43[CH₃CO]⁺

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, 3-chloro-2,4-pentanedione serves as the α-haloketone and thioacetamide as the thioamide.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium acetate

  • Water

Procedure:

  • Dissolve thioacetamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to reflux.

  • Slowly add a solution of 3-chloro-2,4-pentanedione in absolute ethanol to the refluxing mixture.

  • Continue refluxing the reaction mixture for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Neutralize the solution with a saturated solution of sodium acetate to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

3.2.2. FT-IR Spectroscopy

  • Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Hantzsch Hantzsch Thiazole Synthesis Recrystallization Recrystallization Hantzsch->Recrystallization Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Recrystallization->NMR Pure Compound FTIR FT-IR Spectroscopy Recrystallization->FTIR MS Mass Spectrometry Recrystallization->MS Structure Confirmed Structure of This compound NMR->Structure FTIR->Structure MS->Structure

Structure Elucidation Workflow
Potential Signaling Pathway Involvement

Thiazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, related compounds have shown activity in pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ThiazoleDerivative This compound (Potential Inhibitor) ThiazoleDerivative->PI3K ThiazoleDerivative->Akt ThiazoleDerivative->mTORC1

Potential PI3K/Akt/mTOR Pathway Inhibition

This guide provides a foundational understanding of the structure elucidation of this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully explore the biological activities and mechanisms of action of this compound.

References

An In-Depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone (CAS: 38205-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylthiazol-5-yl)ethanone, with the CAS number 38205-55-9, is a key heterocyclic building block in medicinal chemistry. Its thiazole core is a prevalent scaffold in numerous biologically active compounds, positioning it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, its characteristic analytical data, and a summary of the biological activities of its derivatives, highlighting its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 38205-55-9N/A
Molecular Formula C₆H₇NOS[1]
Molecular Weight 141.19 g/mol [1]
Melting Point 28-29 °CN/A
Boiling Point 107-108 °C at 13 TorrN/A
Density 1.177±0.06 g/cm³ (Predicted)N/A
Appearance White to light yellow crystalline solidN/A
Solubility Soluble in organic solventsN/A
SMILES CC1=C(SC=N1)C(=O)C[2]
InChIKey MBLHLRLBSIWLMG-UHFFFAOYSA-N[2]

Synthesis

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, 3-chloro-2,4-pentanedione serves as the α-haloketone and formamide (which can be converted to thioformamide in situ or used with a sulfur source) or a similar thioamide equivalent is used.

Experimental Protocol: Hantzsch Thistle Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioformamide (or a suitable equivalent)

  • Ethanol

  • Sodium carbonate solution (5%)

  • Water

  • Stir bar

  • Heating mantle or hot plate with stirrer

  • Round bottom flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round bottom flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq) and thioformamide (1.1 eq) in ethanol.

  • Add a stir bar and equip the flask with a condenser.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Allow the product to air dry or dry in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

DOT Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 3-Chloro-2,4-pentanedione Mix Mix in Ethanol Reactant1->Mix Reactant2 Thioformamide Reactant2->Mix Reflux Reflux (4-6h) Mix->Reflux Neutralize Neutralize with Na2CO3 Reflux->Neutralize Filter Filter Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Purify Purify (Recrystallization/ Column Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the Hantzsch synthesis of this compound.

Analytical Data

The structure of this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals:

  • A singlet for the thiazole ring proton (H-2).

  • A singlet for the methyl group protons attached to the thiazole ring (C4-CH₃).

  • A singlet for the acetyl group protons (CO-CH₃).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:

  • One carbonyl carbon (C=O).

  • Four carbons of the thiazole ring (C2, C4, C5).

  • One methyl carbon attached to the thiazole ring.

  • One acetyl methyl carbon.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Signal 1~8.7SingletThiazole H-2
Signal 2~2.6SingletC4-CH₃
Signal 3~2.5SingletCO-CH₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
Signal 1~190C=O
Signal 2~155Thiazole C2
Signal 3~150Thiazole C4
Signal 4~130Thiazole C5
Signal 5~26CO-CH₃
Signal 6~16C4-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (ketone)~1680-1700 (strong)
C=N (thiazole ring)~1600
C-H (aromatic/heteroaromatic)~3100
C-H (aliphatic)~2900-3000
Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z Assignment
141Molecular ion [M]⁺
126[M - CH₃]⁺
98[M - COCH₃]⁺
43[COCH₃]⁺ (base peak)

Biological Significance and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery.

Anticancer Activity

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The general protocol for in vitro anticancer screening using the MTT assay is described below.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

DOT Diagram: Anticancer Screening Workflow

MTT_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add Thiazole Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability & IC50 Measure->Calculate

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, including ecto-5'-nucleotidase (CD73), which is implicated in cancer and inflammation.[7]

Experimental Protocol: Ecto-5'-Nucleotidase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, CaCl₂, the enzyme (CD73), and the test inhibitor at various concentrations.[7]

  • Substrate Addition: Initiate the reaction by adding the substrate, adenosine 5'-monophosphate (AMP).[7]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Product Measurement: Measure the production of adenosine over time. This can be done using various methods, such as HPLC or a coupled enzyme assay that detects the phosphate released.[8]

  • Data Analysis: Determine the rate of the enzymatic reaction and calculate the percentage of inhibition and the IC₅₀ value of the inhibitor.

DOT Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) AddSubstrate Add Substrate (AMP) Prepare->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureProduct Measure Product Formation (Adenosine or Phosphate) Incubate->MeasureProduct Calculate Calculate % Inhibition & IC50 MeasureProduct->Calculate

Caption: General workflow for an ecto-5'-nucleotidase inhibition assay.

Antimicrobial Activity

The thiazole nucleus is present in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10] Standard methods like the broth microdilution or agar disk diffusion assays are typically employed for screening.[9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis via the Hantzsch reaction and the diverse biological activities of its derivatives, including anticancer, enzyme inhibitory, and antimicrobial effects, make it a compound of high interest for medicinal chemists and drug development professionals. Further exploration of the structure-activity relationships of its derivatives is likely to yield novel and potent therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylthiazol-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound, also known as 5-acetyl-4-methylthiazole, is a heterocyclic ketone that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of the methyl and acetyl groups on the thiazole core of this compound makes it a versatile precursor for further chemical modifications and the development of novel therapeutic agents.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the target molecule, the key precursors are 3-chloro-2,4-pentanedione and thioacetamide.

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reactant1 3-Chloro-2,4-pentanedione reaction Hantzsch Thiazole Synthesis reactant1->reaction reactant2 Thioacetamide reactant2->reaction product This compound reaction->product Condensation & Cyclization

Caption: General scheme of the Hantzsch synthesis for this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Ethanol (absolute)

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) followed by triethylamine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Thioacetamide in Ethanol prep2 Add 3-Chloro-2,4-pentanedione and Triethylamine prep1->prep2 react Reflux for 4-6 hours prep2->react workup1 Cool and Concentrate react->workup1 workup2 Extraction with Et₂O and NaHCO₃ workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography or Distillation workup4->purify product Pure this compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Molecular Formula C₆H₇NOSN/A
Molecular Weight 141.19 g/mol N/A
Typical Yield 70-85%General Hantzsch Synthesis
Appearance Pale yellow oil or low melting solidN/A
Boiling Point Varies with pressureN/A

Spectroscopic Data for Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃) δ ~8.7 (s, 1H, thiazole-H), ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, -CH₃) ppm
¹³C NMR (CDCl₃) δ ~190 (C=O), ~155 (thiazole C-2), ~145 (thiazole C-4), ~130 (thiazole C-5), ~30 (-COCH₃), ~16 (-CH₃) ppm
IR (neat) ~1680 cm⁻¹ (C=O stretch)
Mass Spec (EI) m/z 141 (M⁺)

Safety Considerations

  • 3-Chloro-2,4-pentanedione: is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Thioacetamide: is a suspected carcinogen. Avoid inhalation and skin contact. Handle with appropriate PPE in a fume hood.

  • Triethylamine: is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and characterization data are intended to assist researchers and drug development professionals in the efficient and safe production of this important chemical intermediate. The versatility of the thiazole core continues to make it a focal point in the design of new therapeutic agents, and a solid understanding of its synthesis is fundamental to advancing this field.

Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Methylthiazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.75s1HH-2 (thiazole ring)
2.59s3H-CH₃ (acetyl group)
2.52s3H-CH₃ (thiazole ring)

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
191.6C=O (acetyl group)
157.9C-2 (thiazole ring)
150.8C-4 (thiazole ring)
129.5C-5 (thiazole ring)
29.0-CH₃ (acetyl group)
16.5-CH₃ (thiazole ring)

Table 3: IR Spectral Data (ATR)

Wavenumber (cm⁻¹)Interpretation
2924C-H stretch (aliphatic)
1668C=O stretch (ketone)
1530C=N stretch (thiazole ring)
1432C-H bend (methyl)
1356C-H bend (methyl)
1235C-C stretch
1004Ring vibration
899C-H out-of-plane bend
795C-S stretch

Table 4: Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
141.065[M]⁺
126.0100[M - CH₃]⁺
98.120[M - COCH₃]⁺
84.135[C₄H₄NS]⁺
57.115[C₃H₃S]⁺
43.080[CH₃CO]⁺

Experimental Protocols

The spectral data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat compound was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)

Low-resolution mass spectral data were acquired on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analyze_NMR Analyze NMR Data (Chemical Shift, Integration, Multiplicity) NMR->Analyze_NMR Analyze_IR Analyze IR Data (Functional Group Identification) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation Pattern) MS->Analyze_MS Structure_Confirmation Structure Confirmation Analyze_NMR->Structure_Confirmation Analyze_IR->Structure_Confirmation Analyze_MS->Structure_Confirmation

Workflow for Spectroscopic Analysis

This diagram outlines the logical progression from synthesizing and purifying the compound to acquiring diverse spectroscopic data and finally integrating this information to confirm the molecular structure.

The Rising Therapeutic Potential of 1-(4-Methylthiazol-5-yl)ethanone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activities, and mechanisms of action of a promising class of heterocyclic compounds.

Researchers in drug discovery are increasingly turning their attention to 1-(4-methylthiazol-5-yl)ethanone and its derivatives, a class of compounds demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these molecules, offering a comprehensive resource for scientists and drug development professionals. The focus is on their anticancer and antimicrobial properties, with detailed experimental protocols, quantitative activity data, and visual representations of their proposed mechanisms of action.

Diverse Biological Activities and Potency

Derivatives of this compound have shown significant promise in various therapeutic areas. The core thiazole ring serves as a versatile scaffold for chemical modifications, leading to a wide array of compounds with distinct biological profiles.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of cancer cell lines. For instance, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated moderate activity against leukemia, renal cancer, and breast cancer cell lines.[1] One notable derivative, compound 4c , exhibited significant inhibitory concentrations (IC₅₀) of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively.[2] This activity was found to be more potent than the standard drug Staurosporine in the MCF-7 cell line.[2] Furthermore, some derivatives have been identified as potent inhibitors of tubulin polymerization and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), crucial targets in cancer therapy.[2][3][4]

Antimicrobial Activity

The antimicrobial potential of these compounds is equally significant. Thiazole-based derivatives have been effectively tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][5] For example, specific 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1] The mechanism of antibacterial action for some derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6][7]

Quantitative Biological Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 9 CCRF-CEM (Leukemia)Moderately Active[1]
HL-60(TB) (Leukemia)Moderately Active[1]
UO-31 (Renal Cancer)Moderately Active[1]
MCF-7 (Breast Cancer)Moderately Active[1]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[2]
HepG2 (Liver Cancer)7.26 ± 0.44[2]
Compound 4a MCF-7 (Breast Cancer)12.7 ± 0.77[2]
HepG2 (Liver Cancer)6.69 ± 0.41[2]
Compound 4b MCF-7 (Breast Cancer)31.5 ± 1.91[2]
HepG2 (Liver Cancer)51.7 ± 3.13[2]
Compound 6q A549 (Lung Cancer)0.15[3][4]
MCF-7 (Breast Cancer)0.17[3][4]
HepG2 (Liver Cancer)0.25[3][4]
Azothiazole 8 DLD-1 (Colorectal)26 ± 2.7[8]
A549 (Lung Cancer)42 ± 3.7[8]
Azothiazole 11 DLD-1 (Colorectal)21 ± 1.6[8]
A549 (Lung Cancer)40 ± 3.83[8]
Azothiazole 12 DLD-1 (Colorectal)32 ± 2.9[8]
A549 (Lung Cancer)23 ± 2.9[8]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 10 Staphylococcus aureus-[1]
Pseudomonas aeruginosa-[1]
Candida albicans-[1]
Compound 4a Bacillus subtilis ATCC 66331.562[6]
Compound 4b Bacillus subtilis ATCC 66331.562[6]
Compound 4d Bacillus subtilis ATCC 66331.562[6]
Staphylococcus aureus ATCC 65381.562[6]
Compound 4g Bacillus subtilis ATCC 66331.562[6]
Compound 14 Staphylococcus aureus (DNA Gyrase IC₅₀)0.25[7]
Escherichia coli (DNA Gyrase IC₅₀)0.125[7]
Compound 26c Staphylococcus aureus (DNA Gyrase IC₅₀)0.125[7]
Escherichia coli (DNA Gyrase IC₅₀)0.25[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for the synthesis and biological evaluation of these derivatives, based on published literature.

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

A common and effective method for the synthesis of these derivatives is the Claisen-Schmidt condensation.[1]

Protocol:

  • A mixture of 2-amino-4-methyl-5-acetylthiazole (10 mmol), an appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) is prepared in ethanol (10 mL).

  • The reaction mixture is heated under reflux for a period of 3-5 hours.

  • Following reflux, the mixture is left to stand overnight at room temperature, allowing for the precipitation of the product.

  • The solid product is then collected by filtration.

  • Recrystallization from acetic acid is performed to purify the final compound.

In Vitro Antimicrobial Activity Assessment

The antimicrobial properties of the synthesized compounds are typically evaluated using standard methods such as agar diffusion and broth microdilution.[1]

Agar Diffusion Method Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium.

  • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of growth inhibition around each disc is measured to determine the antimicrobial activity.

Broth Microdilution Method for MIC Determination Protocol:

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The microtiter plate is incubated under suitable conditions.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Screening

The cytotoxic effects of the derivatives against cancer cell lines are often assessed using the MTT assay.

MTT Assay Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the study of these compounds, the following diagrams illustrate a key synthesis pathway and a typical biological screening workflow.

Synthesis_Pathway A 2-Amino-4-methyl- 5-acetylthiazole E Claisen-Schmidt Condensation A->E B Substituted Benzaldehyde B->E C Potassium tert-butylate (Catalyst) C->E D Ethanol (Solvent) D->E F 1-[2-amino-4-methylthiazol-5-yl] -3-arylpropenone E->F

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

Biological_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assays A Synthesized Derivative B Antimicrobial Screening A->B C Anticancer Screening A->C D Agar Diffusion B->D E Broth Microdilution (MIC Determination) B->E F MTT Assay (Cytotoxicity) C->F G Active 'Hit' Compound D->G E->G F->G H Further Optimization (Lead Development) G->H

General workflow for biological screening of novel derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The derivatives synthesized to date have demonstrated significant anticancer and antimicrobial activities, warranting further investigation. The detailed protocols and compiled data within this guide aim to facilitate ongoing research in this exciting field. Future work should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising laboratory findings into clinical applications.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(4-Methylthiazol-5-yl)ethanone, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties and outlines detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key predicted values for this compound.

PropertyPredicted ValueData Source
Molecular FormulaC₆H₇NOSChemchart[1]
Molecular Weight141.19 g/mol Chemchart[1]
Melting Point45.82 °CEPI Suite (Estimation)[1]
Boiling Point214.87 °CEPA T.E.S.T. (Estimation)[1]
Water Solubility2611.41 mg/LEPA T.E.S.T. (Estimation)[1]
Water Solubility39200 mg/LEPI Suite (Estimation)[1]
LogP1.65412ChemScene[2]
Topological Polar Surface Area29.96 ŲChemScene[2]

Solubility Profile

Table of Predicted Solubility in Common Solvents:

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighHigh polarity of the solvent.
MethanolModerate to HighPolar protic nature of the solvent.
EthanolModerate to HighPolar protic nature of the solvent.
AcetoneModeratePolar aprotic nature of the solvent.
AcetonitrileModeratePolar aprotic nature of the solvent.
DichloromethaneModerate to LowLower polarity compared to other organic solvents.
WaterLow to ModerateAs indicated by predicted values.[1]
HexaneVery LowNon-polar nature of the solvent.

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is essential to ensure its integrity under various storage and handling conditions. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and the intrinsic stability of the molecule.

General Considerations for Stability Testing:

Forced degradation studies for this compound should be conducted under a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at various temperatures to assess susceptibility to hydrolysis.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

  • Thermal Stress: Exposure to high temperatures to determine thermal degradation pathways.

  • Photostability: Exposure to light (both UV and visible) to assess sensitivity to photodegradation.

The thiazole ring, a core component of the molecule, is generally stable but can be susceptible to degradation under harsh conditions. The stability of thiazole derivatives can be influenced by the nature and position of substituents on the ring.

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60 °C for a specified time. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60 °C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent before analysis.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (UV and visible) for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath (e.g., 25°C, 24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute clear supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Logical Flow for a Forced Degradation Study

G Forced Degradation Study Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by stability-indicating HPLC method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare stock solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Identify and quantify degradation products Analysis->Evaluation

Caption: A logical diagram illustrating the key stages of a forced degradation study.

Biological Context of the Thiazole Moiety

While specific signaling pathways involving this compound are not well-documented, the thiazole ring itself is a prominent scaffold in a multitude of biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the thiazole ring can be crucial for the interaction of these molecules with biological targets, such as enzymes and receptors. Further research into this compound and its derivatives may reveal their potential roles in various biological pathways.

References

An In-depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylthiazol-5-yl)ethanone is a five-membered heterocyclic ketone containing a thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse biological activities, including their potential as antimicrobial and anticancer agents. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and some of its important analogs is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for designing new analogs with improved properties.

Table 1: Physicochemical Properties of this compound and Selected Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₆H₇NOS141.19Not specifiedNot specified
1-(2-Amino-4-methylthiazol-5-yl)ethanone[1]C₆H₈N₂OS156.21Cream to off-white solid265 - 266
1-(2-Amino-4-methylthiazol-5-yl)-3-(p-tolyl)propenone[1]C₁₄H₁₄N₂OS258.34Not specified264 - 266
1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)propenone[1]C₁₄H₁₄N₂O₂S274.34Not specified288 - 290
1-(2-Amino-4-methylthiazol-5-yl)-3-(4-fluorophenyl)propenone[1]C₁₃H₁₁FN₂OS262.31Not specified277 - 279

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs often involves the construction of the thiazole ring, followed by modification of the substituents.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylthiazole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add acetyl chloride (1.1 equivalents) dropwise.

  • Addition of Substrate: After the formation of the acylium ion complex, add 4-methylthiazole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Another potential synthetic route is the Corey-Kim oxidation of 5-(1-hydroxyethyl)-4-methylthiazole.

Experimental Protocol: Corey-Kim Oxidation (General Procedure) [2]

  • Formation of the Corey-Kim Reagent: To a stirred suspension of N-chlorosuccinimide (NCS) in an anhydrous solvent (e.g., toluene) at 0°C, add dimethyl sulfide (DMS). The resulting solution is then cooled to a lower temperature (e.g., -20°C).

  • Addition of Alcohol: A solution of 5-(1-hydroxyethyl)-4-methylthiazole in the same solvent is added dropwise to the reaction mixture.

  • Oxidation: After a period of stirring, triethylamine is added to the mixture.

  • Work-up and Isolation: The reaction is warmed to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified.

Synthesis of Analogs: 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones[1]

A series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have been synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation [1]

  • Reaction Mixture: A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and a base (e.g., potassium tert-butylate, 1 equivalent) in ethanol is prepared.

  • Reaction Conditions: The mixture is heated under reflux for 3-5 hours and then left to stand at room temperature overnight.

  • Isolation and Purification: The solid product is collected by filtration and recrystallized from a suitable solvent like acetic acid to afford the pure propenone derivative.

Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in the available literature, its analogs have demonstrated a wide range of significant biological activities. The following sections summarize the key findings for these derivatives.

Antimicrobial Activity

Many thiazole derivatives exhibit potent antibacterial and antifungal properties. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected Thiazole Analogs

Compound ClassTarget Organism(s)Activity (MIC/MBC in µM)Proposed Mechanism of ActionReference
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesE. coli, B. cereusMIC: 26.3 - 40.5; MBC: 52.6 - 81.0Not specified[3]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coliMIC: 0.21Inhibition of MurD and DNA gyrase[4]

Antimicrobial_Mechanism cluster_cell Bacterial Cell Thiazole Thiazole Analog Enzyme Bacterial Enzyme (e.g., DNA Gyrase, MurD) Thiazole->Enzyme Inhibition Process Essential Cellular Process (e.g., Cell Wall Synthesis, DNA Replication) Enzyme->Process Catalysis Growth Bacterial Growth and Proliferation Process->Growth

Anticancer Activity

Thiazole-containing compounds have emerged as promising anticancer agents, targeting various key proteins and signaling pathways involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Selected Thiazole Analogs

Compound ClassCell Line(s)Activity (IC₅₀ in µM)Proposed Mechanism of ActionReference
1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenonesLeukemia (CCRF-CEM, HL-60), Renal (UO-31), Breast (MCF7)Moderate cytostatic effectNot specified[1]
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindolsA549, MCF-7, HepG20.15 - 0.25Tubulin polymerization inhibition[5]

Several thiazole derivatives have been shown to inhibit key kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these receptors can block downstream signaling cascades that promote cell growth, proliferation, and angiogenesis.

Anticancer_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_drug Drug Action cluster_pathway Downstream Signaling cluster_outcome Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Thiazole Thiazole Analog Thiazole->EGFR Inhibition Thiazole->VEGFR2 Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Another important anticancer mechanism for some thiazole derivatives is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Workflow Start Tubulin Dimers Process Polymerization Start->Process Drug Thiazole Analog Drug->Process Inhibition Microtubule Microtubule Formation Process->Microtubule Arrest Cell Cycle Arrest (G2/M Phase) Process->Arrest Spindle Mitotic Spindle Assembly Microtubule->Spindle Division Cell Division Spindle->Division Apoptosis Apoptosis Arrest->Apoptosis

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The synthetic accessibility of the thiazole scaffold allows for the generation of diverse libraries of compounds for biological screening. While the core molecule itself requires further investigation to elucidate its specific biological profile, its analogs have demonstrated promising antimicrobial and anticancer activities through various mechanisms of action. This guide provides a solid foundation for researchers to build upon, facilitating the design and synthesis of novel thiazole-based therapeutics with improved efficacy and safety profiles. Future work should focus on a more detailed biological characterization of this compound and a systematic exploration of the structure-activity relationships within this chemical series to identify lead compounds for further development.

References

An In-depth Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylthiazol-5-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. This document details the historical context of its discovery, outlines its principal synthetic routes with detailed experimental protocols, and explores its applications in the development of pharmacologically active compounds. Spectroscopic data for the characterization of this molecule are also presented.

Introduction

This compound, also known as 5-acetyl-4-methylthiazole, is an aromatic ketone featuring a thiazole ring. The thiazole moiety is a prominent scaffold in a multitude of natural products and synthetic compounds of therapeutic importance, including Vitamin B1 (Thiamine). The presence of both the electron-rich thiazole ring and a reactive ketone functional group makes this compound a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, the synthesis of thiazole derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, remains a fundamental and widely used method for the construction of the thiazole ring system.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. It is highly probable that the initial synthesis of this compound was achieved through a variation of this classical method.

The compound gained significance as a key intermediate in the synthesis of various pharmacologically active molecules. Notably, it is a precursor to derivatives of Clomethiazole, a drug with sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[3] More recently, its utility has expanded into the development of novel therapeutic agents, including ecto-5'-nucleotidase inhibitors for the potential treatment of inflammation, hypoxia, and cancer.

Physicochemical Properties

PropertyValue
CAS Number 38205-55-9[4]
Molecular Formula C₆H₇NOS[5]
Molecular Weight 141.19 g/mol [5]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
SMILES CC1=C(SC=N1)C(=O)C[4][5]
InChI InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3[5]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylthiazole.

Friedel-Crafts Acylation of 4-Methylthiazole

This method involves the reaction of 4-methylthiazole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Methylthiazole 4-Methylthiazole Product This compound 4-Methylthiazole->Product + Acetyl Chloride Acetyl Chloride Acetyl Chloride Lewis Acid Lewis Acid (e.g., AlCl₃) Lewis Acid->Product

Figure 1: General scheme for the Friedel-Crafts acylation of 4-methylthiazole.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the direct acylation of 4-methylthiazole to yield this compound is not explicitly available in the searched literature. However, a general procedure based on standard Friedel-Crafts acylation conditions can be outlined as follows:

  • Reaction Setup: To a stirred solution of 4-methylthiazole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride) is added portion-wise at a low temperature (typically 0 °C).

  • Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to afford the pure this compound.

Quantitative Data:

Specific yield and reaction condition data for this particular synthesis were not found in the provided search results. Yields for Friedel-Crafts acylations can vary widely depending on the substrate, reagents, and reaction conditions.

Spectroscopic Characterization

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8-9.0s1HThiazole ring proton (C2-H)
~2.6s3HMethyl protons (-CH₃ at C4)
~2.5s3HAcetyl protons (-COCH₃)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~190Carbonyl carbon (C=O)
~155Thiazole ring carbon (C2)
~150Thiazole ring carbon (C4)
~130Thiazole ring carbon (C5)
~25Acetyl methyl carbon (-COCH₃)
~17C4-Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1670-1690C=O stretching (aryl ketone)
~1500-1600C=C and C=N stretching (thiazole ring)
~2900-3000C-H stretching (aliphatic)
~3100C-H stretching (aromatic)
Mass Spectrometry (MS)
m/zAssignment
141[M]⁺ (Molecular ion)
126[M - CH₃]⁺
98[M - COCH₃]⁺

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various biologically active compounds.

Synthesis of Ecto-5'-Nucleotidase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of ecto-5'-nucleotidase (e5'NT).[3] Upregulation of e5'NT is associated with disease conditions such as inflammation, hypoxia, and cancer. The synthesis of these inhibitors often involves the condensation of the ketone functionality with various hydrazines to form hydrazone derivatives.

G A This compound C Condensation Reaction A->C B Hydrazine Derivative B->C D (E)-1-(2-(2-benzylidene)hydrazinyl)- 4-methylthiazol-5-yl)ethanone Derivative C->D E Ecto-5'-Nucleotidase Inhibitor D->E Biological Activity

Figure 2: Workflow for the synthesis of ecto-5'-nucleotidase inhibitors.

Precursor for Antimicrobial and Anticancer Agents

The related compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone, which can be synthesized from precursors related to the title compound, is a key building block for novel compounds with potential antimicrobial and anticancer activities.[3] The synthesis of these agents often involves Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes.

Conclusion

This compound is a heterocyclic ketone of significant interest due to its utility as a synthetic intermediate. While its initial discovery is not prominently documented, its synthesis via Friedel-Crafts acylation of 4-methylthiazole is a logical and established approach. The compound's true value lies in its role as a versatile precursor for a wide range of biologically active molecules, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Further research into the synthesis and applications of its derivatives holds promise for the development of new therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 1-(4-Methylthiazol-5-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-(4-Methylthiazol-5-yl)ethanone as a versatile building block in the landscape of medicinal chemistry. The unique structural attributes of this thiazole derivative render it a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties and Synthesis

This compound is a stable, readily accessible chemical entity. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₇NOS--INVALID-LINK--
Molecular Weight141.19 g/mol --INVALID-LINK--
CAS Number38205-55-9--INVALID-LINK--
AppearanceNot specified
SolubilitySoluble in common organic solvents

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. One common method involves the Hantzsch thiazole synthesis.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start This compound reaction Reaction with various reagents (e.g., aldehydes, hydrazines) start->reaction derivatives Synthesized Derivatives reaction->derivatives screening In vitro/In vivo Screening derivatives->screening activity Biological Activity (Anticancer, Antimicrobial, etc.) screening->activity sar Structure-Activity Relationship (SAR) Studies activity->sar lead Lead Compound Identification sar->lead G inhibitor This compound Derivative tubulin Tubulin Polymerization inhibitor->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule mitotic_spindle Mitotic Spindle Defects microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis G inhibitor This compound Derivative vegfr2 VEGFR-2 inhibitor->vegfr2 Inhibits vegf VEGF vegf->vegfr2 pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt mapk MAPK Pathway vegfr2->mapk proliferation Endothelial Cell Proliferation & Survival pi3k_akt->proliferation migration Endothelial Cell Migration mapk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis G inhibitor This compound Derivative dna_gyrase Bacterial DNA Gyrase inhibitor->dna_gyrase Inhibits supercoiling DNA Negative Supercoiling dna_gyrase->supercoiling replication DNA Replication & Transcription supercoiling->replication cell_death Bacterial Cell Death replication->cell_death G inhibitor This compound Derivative cd73 Ecto-5'-Nucleotidase (CD73) inhibitor->cd73 Inhibits amp AMP amp->cd73 adenosine Adenosine cd73->adenosine a2a_receptor A2A Receptor (on T-cells) adenosine->a2a_receptor immunosuppression Immunosuppression a2a_receptor->immunosuppression

Methodological & Application

Application Notes: Synthesis of Bioactive Molecules Using 1-(4-Methylthiazol-5-yl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the synthesis of novel bioactive molecules utilizing 1-(4-methylthiazol-5-yl)ethanone and its amino-substituted analogue as key starting materials. The synthesized compounds, primarily chalcones and hydrazone derivatives, have demonstrated promising antimicrobial and anticancer activities.

Synthesis of Bioactive Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of bioactive compounds. The synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a series of chalcone derivatives, has been accomplished through the Claisen-Schmidt condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes.[1]

Biological Activity of Synthesized Chalcones

The synthesized chalcone derivatives have been evaluated for their in vitro anticancer and antimicrobial properties.[1]

Table 1: In Vitro Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones [1][2]

CompoundTest Concentration (M)Cell Line% Growth Inhibition
9 10⁻⁵Leukemia (CCRF-CEM)38.45
9 10⁻⁵Leukemia (HL-60(TB))45.12
9 10⁻⁵Renal Cancer (UO-31)41.23
9 10⁻⁵Breast Cancer (MCF7)37.89

Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones [1][2]

CompoundTest OrganismZone of Inhibition (mm)MIC (μg/mL)MBC (μg/mL)
10 Staphylococcus aureus18125250
10 Pseudomonas aeruginosa16250500
10 Candida albicans19125250
7 Staphylococcus aureus15--
7 Pseudomonas aeruginosa14--
7 Candida albicans16--

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A dash (-) indicates data not reported.

Experimental Protocol: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones[1]

This protocol details the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

Materials:

  • 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol)

  • Substituted aromatic aldehyde (20 mmol)

  • Potassium tert-butylate (10 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (for recrystallization)

Procedure:

  • A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone, the appropriate substituted benzaldehyde, and potassium tert-butylate is prepared in ethanol.

  • The mixture is heated under reflux for 3-5 hours.

  • The reaction mixture is then left to stand overnight at room temperature.

  • The resulting solid product is collected by filtration.

  • The crude product is recrystallized from acetic acid to yield the purified 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.

Synthetic Workflow

G start Start reactants 1-(2-amino-4-methylthiazol-5-yl)ethanone + Aromatic Aldehyde + Potassium tert-butylate in Ethanol start->reactants reflux Heat under reflux (3-5 hours) reactants->reflux cool Cool to room temperature (overnight) reflux->cool filter Filter to collect solid cool->filter recrystallize Recrystallize from acetic acid filter->recrystallize product Purified Chalcone Derivative recrystallize->product

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Bioactive Thiazolylhydrazonothiazoles

A novel series of thiazolylhydrazonothiazoles bearing an indole moiety have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[3] The synthesis involves the reaction of a carbothioamide derivative with α-haloketones or hydrazonoyl chlorides.[3]

Biological Activity of Thiazolylhydrazonothiazoles

The synthesized compounds demonstrated encouraging cytotoxic activity against colon, liver, and breast carcinoma cell lines, with minimal toxicity observed against normal cells.[3]

Quantitative data for the cytotoxic activity of these specific compounds was not provided in the search results.

Experimental Protocol: Synthesis of (E)-1-(2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazineyl)-4-methylthiazol-5-yl)ethan-1-one[3]

This protocol outlines a key step in the synthesis of the thiazolylhydrazonothiazole scaffold.

Materials:

  • 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide (0.01 mol)

  • 3-chloro-2,4-pentanedione (0.01 mol)

  • Ethanol (50 mL)

Procedure:

  • 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide is reacted with 3-chloro-2,4-pentanedione in ethanol.

  • The reaction mixture is processed to yield (E)-1-(2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazineyl)-4-methylthiazol-5-yl)ethan-1-one.

Synthetic Pathway

G start_mol 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide product (E)-1-(2-(2-(1-(1H-indol-3-yl)ethylidene)hydrazineyl) -4-methylthiazol-5-yl)ethan-1-one start_mol->product + reagent 3-chloro-2,4-pentanedione in Ethanol reagent->product further_reaction Condensation with Thiosemicarbazide product->further_reaction final_product Thiazolylhydrazonothiazole Derivative further_reaction->final_product

Caption: Synthesis of a key thiazolylhydrazono intermediate.

General Considerations

The thiazole moiety is a fundamental framework in many therapeutic agents due to its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] The versatility of this compound and its derivatives as building blocks allows for the synthesis of a diverse library of bioactive molecules.[5] Further structural modifications and screenings are likely to yield compounds with enhanced potency and selectivity for various biological targets.

References

Application Notes and Protocols: 1-(4-Methylthiazol-5-yl)ethanone in Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-(4-Methylthiazol-5-yl)ethanone as a key structural motif and starting material in the development of novel agricultural chemicals. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its derivatives have shown significant promise as fungicides, insecticides, and herbicides. This document outlines the synthesis of active derivatives and provides detailed protocols for their biological evaluation.

Introduction: The Thiazole Moiety in Agrochemicals

The thiazole ring is a prominent heterocyclic scaffold in a variety of biologically active compounds. In the agricultural sector, derivatives of thiazole are utilized for their fungicidal, insecticidal, and herbicidal properties. This compound serves as a valuable building block for the synthesis of more complex molecules with enhanced biological activity. A related compound, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, is noted for its use in agrochemical formulations to improve the efficacy and stability of pesticides and herbicides[1]. The structural features of the thiazole ring in this compound make it a versatile intermediate for chemical modifications aimed at discovering new crop protection agents[1].

Application in Fungicide Development

Thiazole derivatives have demonstrated considerable antifungal activity against a range of plant pathogens. While specific data for this compound is limited, related structures have been synthesized and tested, showing potential for development.

The following table summarizes the fungicidal activity of various thiazole derivatives against agricultural fungi.

Compound ClassTarget FungiEfficacy MeasurementResultReference
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesPythium aphanidermatum, Gaeumannomyces graminis, Fusarium graminearum, Pyricularia oryzae, Botrytis cinerea% Inhibition at 50 ppmUp to 100% inhibition for some derivatives[2]
Thiazole derivatives with cyclopropane systemCandida albicans (as a model)MIC (µg/mL)0.008–7.81[3][4]

This protocol is adapted from methodologies used for screening thiazole derivatives against agricultural fungi[2].

  • Preparation of Test Compound Solutions:

    • Dissolve this compound or its synthesized derivatives in a suitable solvent (e.g., DMSO or acetone) to create a stock solution of known concentration.

    • Prepare serial dilutions to achieve the desired final concentrations for testing (e.g., 50 ppm).

  • Preparation of Poisoned Media:

    • Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 45-50°C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the target concentration. Mix thoroughly by swirling.

    • Pour the poisoned PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea), cut a mycelial disc (typically 5 mm in diameter) from the edge of the colony.

    • Place the mycelial disc, mycelium-side down, in the center of the poisoned PDA plate.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period of 48-72 hours, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

Application in Insecticide Development

Derivatives of this compound have been explored for their insecticidal properties, particularly against lepidopteran pests.

The table below presents the insecticidal activity of N-pyridylpyrazole derivatives containing a thiazole moiety.

CompoundTarget InsectEfficacy MeasurementResult (LC50)Reference
7g (a thiazole derivative)Plutella xylostellaLC50 (mg/L)5.32[5]
7g (a thiazole derivative)Spodoptera exiguaLC50 (mg/L)6.75[5]
7g (a thiazole derivative)Spodoptera frugiperdaLC50 (mg/L)7.64[5]
Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3Spodoptera litura (2nd instar larvae)LC50 (mg/L)141.02[6]
Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3Spodoptera litura (4th instar larvae)LC50 (mg/L)366.73[6]

This protocol is based on common methodologies for evaluating insecticides against lepidopteran larvae[5][6].

  • Preparation of Test Solutions:

    • Dissolve the synthesized thiazole derivatives in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to create a range of concentrations.

  • Treatment of Leaf Discs:

    • Excise leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Spodoptera litura).

    • Dip the leaf discs into the test solutions for approximately 10-30 seconds.

    • Allow the leaf discs to air-dry on a clean surface.

  • Insect Exposure:

    • Place the treated leaf discs into Petri dishes or other suitable containers lined with moistened filter paper.

    • Introduce a known number of larvae (e.g., 10-20 second or third instar larvae) into each container.

    • Seal the containers with a ventilated lid.

  • Incubation and Mortality Assessment:

    • Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, >70% relative humidity, and a 16:8 hour light:dark photoperiod).

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.

    • Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Application in Herbicide Development

The exploration of this compound and its derivatives as herbicides is an emerging area. While specific data is scarce, general protocols for herbicide screening can be applied.

This protocol provides a general framework for assessing the pre- and post-emergence herbicidal activity of novel compounds, adapted from established methods[7][8].

  • Plant Cultivation:

    • Sow seeds of indicator weed species (e.g., Arabidopsis thaliana, barnyard grass, or other relevant agricultural weeds) in pots or trays containing a standard potting mix.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • Preparation of Herbicide Solutions:

    • Dissolve the test compounds in a suitable solvent and dilute with water containing a surfactant to the desired concentrations (e.g., ranging from 10 to 1000 mg/L).

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide solutions evenly to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the herbicide solutions as a foliar spray to plants at a specific growth stage (e.g., 2-3 true leaves).

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality.

    • Rate the herbicidal effect on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete plant death).

    • For more quantitative data, measure plant biomass (fresh or dry weight) and compare it to the untreated control.

Synthesis and Workflow Diagrams

The following diagrams illustrate the general workflow for synthesizing and screening derivatives of this compound for agrochemical applications.

Synthesis_Workflow start This compound reaction Chemical Modification (e.g., Condensation, Cyclization) start->reaction Starting Material derivatives Library of Thiazole Derivatives reaction->derivatives Synthesis purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification Isolation

Caption: General synthesis workflow for creating a library of derivatives from this compound.

Screening_Workflow start Synthesized Thiazole Derivatives primary_screening Primary Bioassays (Fungicidal, Insecticidal, Herbicidal) start->primary_screening active_hits Identification of Active 'Hits' primary_screening->active_hits Data Analysis secondary_screening Secondary Screening (Dose-Response, Spectrum of Activity) active_hits->secondary_screening Promising Compounds lead_compounds Lead Compound Identification secondary_screening->lead_compounds Quantitative Data (EC50, LC50) optimization Lead Optimization (Structure-Activity Relationship) lead_compounds->optimization candidate Agrochemical Candidate optimization->candidate

Caption: A logical workflow for the screening and development of novel agrochemicals from thiazole derivatives.

References

Application Notes and Protocols for the Acylation of 4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of many pharmacologically active agents.[1][2] The acylation of the thiazole ring, particularly at the C2 or C5 position, is a crucial transformation for the synthesis of various pharmaceutical intermediates and biologically active molecules.[3][4] For instance, 4-methyl-5-formylthiazole serves as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[5][6] This document provides detailed protocols for the acylation of 4-methylthiazole, focusing on established methods like Friedel-Crafts acylation and other modern approaches.

Common Acylation Strategies

The acylation of 4-methylthiazole can be achieved through several synthetic routes. The choice of method often depends on the desired position of acylation (C2 or C5) and the nature of the acylating agent.

  • Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[7][8][9] For thiazole derivatives, this reaction typically leads to acylation at the C5 position. The ketone product forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[8]

  • Metal-Free Oxidative Cross-Coupling: A novel approach involves the direct C-2 acylation of thiazoles with aldehydes. This reaction can proceed under metal-free and solvent-free conditions, using an oxidant like tert-butyl hydroperoxide (TBHP).[3] This method offers an environmentally benign alternative to traditional metal-catalyzed reactions.

  • Acylation via Organometallic Intermediates: Another strategy involves the initial preparation of an organometallic derivative of thiazole, such as a lithiated or Grignard reagent, which then reacts with an acylating agent. For example, 2-bromothiazole can be treated with butyllithium, followed by reaction with an ester like ethyl acetate, to yield 2-acetylthiazole.[10]

Comparative Data of Acylation Protocols

The following table summarizes various reported methods for the acylation of thiazole derivatives, providing a comparison of conditions and yields.

Acylating AgentSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Acylation PositionReference
Various AldehydesThiazoletert-Butyl hydroperoxide (TBHP)None (Solvent-free)1001673-85C2[3]
Acyl ChloridesAromatic RingsAluminum Chloride (AlCl₃)Methylene ChlorideRT0.25+High-[7]
Phthalic AnhydrideNaphthaleneAluminum Chloride (AlCl₃)None (Mechanochemical)RT279-[11]
Ethyl Acetate2-Bromothiazolen-ButyllithiumEther-781-285-95C2[10]
4-Methylthiazole-5-carboxylic acid chlorideHydrogenPd/BaSO₄Xylene140-GoodC5[5]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

This protocol outlines the general steps for a Friedel-Crafts acylation, which can be adapted for 4-methylthiazole. The reaction is sensitive to moisture, so anhydrous conditions are crucial.[7]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Aromatic Substrate (e.g., 4-methylthiazole)

  • Anhydrous Methylene Chloride (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous methylene chloride.[7][11]

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice/water bath. Dissolve the acyl chloride (1.1 equivalents) in methylene chloride and add it dropwise to the AlCl₃ suspension over 10 minutes. The reaction between AlCl₃ and the acyl chloride is highly exothermic.[7]

  • Addition of Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), dissolved in methylene chloride, dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes or until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional portion of methylene chloride.[7]

  • Washing: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.[7]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography.[7]

Protocol 2: Metal-Free Direct C-2 Acylation of Thiazole with Aldehydes

This protocol describes a modern, environmentally friendly method for the C-2 acylation of thiazole.[3]

Materials:

  • Thiazole (or 4-methylthiazole)

  • Aromatic or Aliphatic Aldehyde

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine thiazole (1.0 equivalent), the desired aldehyde (1.2 equivalents), and TBHP (3.0 equivalents).[3]

  • Reaction: Heat the solvent-free mixture at 100°C for 16 hours.[3]

  • Monitoring: Monitor the progress of the reaction using TLC or Gas Chromatography (GC).

  • Isolation: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired 2-acylthiazole product.[3] The electronic and steric effects of substituents on the aldehydes have been shown to be negligible, with various substituted aldehydes providing good yields.[3]

Visualizations

Acylation_Pathway Thiazole 4-Methylthiazole Intermediate Reactive Intermediate (e.g., Acylium Ion) Thiazole->Intermediate Reaction AcylatingAgent Acylating Agent (e.g., R-COCl, Aldehyde) AcylatingAgent->Intermediate Catalyst Catalyst (e.g., AlCl3, TBHP) Catalyst->Intermediate Product Acylated 4-Methylthiazole Intermediate->Product Acylation

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Slow Addition of Reagents (Control Temperature) setup->addition reaction Stir at RT (Monitor by TLC) addition->reaction workup Quench with Acid/Ice reaction->workup extraction Extract with Organic Solvent workup->extraction purification Wash, Dry, and Evaporate extraction->purification end Purified Product purification->end

Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice (Lewis Acid vs. Oxidant) Yield Product Yield Catalyst->Yield Affects Position Position of Acylation (C2 vs. C5) Catalyst->Position Influences Greenness Environmental Impact Catalyst->Greenness Determines AcylatingAgent Acylating Agent (Chloride vs. Aldehyde) AcylatingAgent->Position Influences Conditions Reaction Conditions (Temp., Solvent) Conditions->Yield Affects

References

Application Notes and Protocols for the Synthesis of 1-(4-Methylthiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methylthiazol-5-yl)ethanone and its derivatives are key heterocyclic compounds that serve as important building blocks in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This document provides detailed experimental procedures for the synthesis of this compound derivatives, primarily focusing on the well-established Hantzsch thiazole synthesis and the versatile Ugi multi-component reaction.

Key Synthetic Strategies

Two primary and effective methods for the synthesis of the thiazole core are the Hantzsch synthesis and the Ugi reaction.

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation reaction between an α-haloketone and a thioamide.[3][4] It is a straightforward and high-yielding reaction for the formation of thiazole rings.[3] The reaction typically proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.[3]

  • Ugi Reaction: This one-pot, multi-component reaction offers a convergent and efficient approach to complex molecules. For thiazole synthesis, the Ugi reaction can be adapted to combine an aldehyde, an amine, a carboxylic acid, and an isocyanide, with subsequent modifications to form the thiazole ring.[5][6] This method is particularly advantageous for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies.[7]

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 1-(4-Methyl-2-substituted-thiazol-5-yl)ethanone Derivatives

This protocol describes a general procedure for the synthesis of 1-(4-methyl-2-substituted-thiazol-5-yl)ethanone derivatives starting from 3-chloro-2,4-pentanedione and a substituted thioamide.[8]

Materials:

  • 3-Chloro-2,4-pentanedione

  • Substituted aryl or alkyl thioamide (e.g., Thiobenzamide for a 2-phenyl derivative)

  • Absolute Ethanol

  • Sodium acetate solution

Procedure:

  • Dissolve the substituted thioamide in hot absolute ethanol.

  • To this hot solution, add 3-chloro-2,4-pentanedione.

  • Boil the reaction mixture for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water and neutralize with a sodium acetate solution to precipitate the product.

  • Collect the precipitate by filtration and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(4-methyl-2-substituted-thiazol-5-yl)ethanone derivative.[8]

General Reaction Scheme: Thioamide + 3-Chloro-2,4-pentanedione → 1-(4-Methyl-2-substituted-thiazol-5-yl)ethanone

Protocol 2: Ugi Reaction for the Synthesis of Thiazole Derivatives

This protocol outlines a multi-step synthesis of thiazole derivatives based on the Ugi four-component condensation (4-CC) reaction.[7] This approach allows for the generation of a library of diverse thiazole amides.

Step 1: Ugi Four-Component Condensation

  • To a solution of a selected aldehyde (e.g., thiophene-2-carboxaldehyde, 5 mmol) in methanol (2 mL), add the amine component (e.g., 2,4-dimethoxybenzylamine, 5 mmol).

  • Stir the solution for 30 minutes at room temperature.

  • Add additional methanol (2 mL), followed by the carboxylic acid (e.g., benzoic acid, 5 mmol) and the isocyanide (5 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Evaporate the solvent under vacuum.

  • Purify the resulting Ugi adduct by column chromatography.[7]

Step 2: Cyclization to form the Thiazole Ring

  • The Ugi adduct from the previous step can be cyclized to form the thiazole ring. This often involves treatment with a dehydrating agent or specific cyclization conditions, which can vary depending on the exact substrates used. For instance, endothiopeptides formed in a modified Ugi reaction can be converted to thiazoles using TMSCl–NaI under microwave irradiation.[5]

Step 3: Deprotection (if necessary)

  • If a protecting group was used on the amine (e.g., 2,4-dimethoxybenzyl), it can be removed. For example, deprotection can be achieved by treating the product with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH2Cl2) for 20 minutes.[7]

Data Presentation

Table 1: Yields of 1-(4-Methyl-2-substituted-thiazol-5-yl)ethanone Derivatives via Hantzsch Synthesis

Substituent (R)ProductYield (%)Reference
Phenyl1-(4-Methyl-2-phenylthiazol-5-yl)ethanone90[8]
Phenylamino1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethanone98[9]

Table 2: Yields of Thiazole Derivatives via Ugi Reaction and Subsequent Modifications

Ugi AdductDeprotected ProductOverall Yield (3 steps)Reference
5a6c7.6%[7]
3a6d10.6%[7]

Table 3: Yields of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

Aryl SubstituentYield (%)Melting Point (°C)Reference
Phenyl72264-266[10]
4-Methoxyphenyl74248-250[10]
3-Hydroxy-4-methoxyphenyl77232-234[10]
4-Hydroxy-3,5-dimethoxyphenyl58212-214[10]

Visualizations

Hantzsch_Synthesis cluster_reagents reagents Starting Materials thioamide Thioamide (R-CS-NH2) haloketone α-Haloketone (3-Chloro-2,4-pentanedione) reaction_step1 S_N2 Reaction thioamide->reaction_step1 haloketone->reaction_step1 intermediate Thioether Intermediate reaction_step1->intermediate reaction_step2 Intramolecular Cyclization cyclic_intermediate Thiazoline Intermediate reaction_step2->cyclic_intermediate reaction_step3 Dehydration product 1-(4-Methyl-2-substituted- thiazol-5-yl)ethanone reaction_step3->product intermediate->reaction_step2 cyclic_intermediate->reaction_step3

Caption: Hantzsch Thiazole Synthesis Workflow.

Ugi_Reaction_Workflow cluster_components start Ugi Reaction Components aldehyde Aldehyde amine Amine carboxylic_acid Carboxylic Acid isocyanide Isocyanide ugi_reaction One-Pot Ugi 4-CC Reaction aldehyde->ugi_reaction amine->ugi_reaction carboxylic_acid->ugi_reaction isocyanide->ugi_reaction ugi_adduct Ugi Adduct (N-acylamino acid amide) ugi_reaction->ugi_adduct cyclization Cyclization & Dehydration ugi_adduct->cyclization thiazole_product Substituted Thiazole Derivative cyclization->thiazole_product

Caption: Ugi Reaction Workflow for Thiazole Synthesis.

Signaling Pathway Relevance

Derivatives of this compound are being investigated for their potential to modulate various biological pathways implicated in diseases such as cancer. For instance, some novel pyrazole-thiazole hybrids have shown cytotoxicity towards cancer cell lines like PC-3, NCI-H460, and HeLa.[11] Other studies have synthesized indolyl-thiazole derivatives that act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[12] These findings suggest that the thiazole core can be a valuable pharmacophore for the design of novel anticancer agents that interfere with cell division and survival pathways.

Signaling_Pathway drug This compound Derivative tubulin Tubulin Polymerization drug->tubulin inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Potential Anticancer Mechanism of Action.

References

Application Notes and Protocols: 1-(4-Methylthiazol-5-yl)ethanone as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylthiazol-5-yl)ethanone is a sulfur-containing heterocyclic compound belonging to the thiazole class. Thiazole derivatives are known for their potent aroma and flavor characteristics, often associated with savory, meaty, nutty, and roasted notes.[1][2] These compounds are frequently identified as key volatile components in a variety of cooked foods, including meat, coffee, and nuts.[3][4][5] The unique sensory properties of thiazoles make them valuable as flavoring agents in the food and pharmaceutical industries to impart or enhance specific flavor profiles.

This document provides detailed application notes and standardized protocols for the evaluation and use of this compound as a flavoring agent. The methodologies outlined below are based on established practices for sensory analysis and stability testing of flavor compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its basic chemical identifiers.

PropertyValueSource
Chemical Name This compoundChemchart[6]
Synonyms 1-(4-methyl-1,3-thiazol-5-yl)ethanoneChemchart[6]
CAS Number 38205-55-9Chemchart[6]
Molecular Formula C6H7NOSSanta Cruz Biotechnology[7]
Molecular Weight 141.19 g/mol Santa Cruz Biotechnology[7]

Data Presentation: Quantitative Analysis Templates

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates for data collection and organization during experimental evaluation.

Table 3.1: Sensory Threshold Determination

MatrixDetection Threshold (ppm)Recognition Threshold (ppm)Method Reference
Deionized WaterData to be determinedData to be determinedASTM E679/E1432[8][9]
5% Sugar SolutionData to be determinedData to be determinedASTM E679/E1432[8][9]
0.5% Saline SolutionData to be determinedData to be determinedASTM E679/E1432[8][9]
Food Matrix (e.g., Plant-based meat)Data to be determinedData to be determinedASTM E679/E1432[8][9]

Table 3.2: Flavor Profile Analysis

AttributeIntensity Score (0-15 scale)Reference Standard
Meaty/BrothyData to be determinedBeef broth
RoastedData to be determinedRoasted nuts
NuttyData to be determinedToasted almonds
SulfurousData to be determinedCooked cabbage
EarthyData to be determinedMushroom extract
BitterData to be determinedCaffeine solution
UmamiData to be determinedMonosodium glutamate solution

Table 3.3: Stability Analysis in a Food Matrix

Storage ConditionTimepointConcentration (ppm)Sensory Score (Flavor Intensity)Notes
Accelerated: Day 0Initial ConcentrationInitial Score
40°C, 75% RHDay 7Data to be determinedData to be determined
Day 14Data to be determinedData to be determined
Day 30Data to be determinedData to be determined
Real-Time: Month 0Initial ConcentrationInitial Score
25°C, 60% RHMonth 3Data to be determinedData to be determined
Month 6Data to be determinedData to be determined
Month 12Data to be determinedData to be determined

Experimental Protocols

The following protocols are generalized methods for the sensory and analytical evaluation of flavoring agents and can be adapted for this compound.

Protocol for Sensory Threshold Determination

This protocol is based on the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[8][9]

Objective: To determine the detection and recognition thresholds of this compound in a specified matrix.

Materials:

  • This compound

  • Solvent (e.g., propylene glycol, ethanol)

  • Deionized water or desired food matrix

  • Glass vials with Teflon-lined caps

  • Graduated cylinders and pipettes

  • Panel of 10-15 trained sensory panelists

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 ppm.

  • Serial Dilution: Prepare a series of dilutions from the stock solution in the desired matrix (e.g., water). The concentration steps should be in a geometric progression (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 ppm).

  • Sample Presentation (3-AFC Test):

    • For each concentration level, present three samples to each panelist: two blanks (matrix only) and one sample containing the flavor compound.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Panelists are instructed to taste each sample and identify the "odd" sample.

    • If a panelist correctly identifies the odd sample, they are then asked if they can recognize or describe the flavor.

  • Data Analysis:

    • Detection Threshold: The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

    • Recognition Threshold: The lowest concentration at which a statistically significant number of panelists can correctly describe the flavor character.

Protocol for Flavor Profile Analysis

This protocol utilizes a descriptive analysis method to characterize the flavor profile of this compound.[10]

Objective: To identify and quantify the key flavor attributes of this compound.

Materials:

  • This compound at a supra-threshold concentration in a neutral matrix.

  • Flavor reference standards (e.g., beef broth, roasted nuts, MSG solution).

  • Panel of 8-12 highly trained sensory panelists.

  • Sensory evaluation software or ballots.

Procedure:

  • Panel Training: Train panelists on the identified flavor attributes and their corresponding reference standards.

  • Sample Evaluation:

    • Present the sample to the panelists.

    • Panelists individually rate the intensity of each flavor attribute on a structured scale (e.g., 0-15).

  • Data Analysis:

    • Calculate the mean intensity scores for each attribute across all panelists.

    • Generate a spider web plot or bar chart to visualize the flavor profile.

Protocol for Stability Testing in a Food Matrix

This protocol outlines a method to assess the stability of this compound in a food system over time.[11][12][13][14]

Objective: To evaluate the chemical and sensory stability of this compound when incorporated into a food product.

Materials:

  • Food matrix (e.g., soup base, plant-based patty).

  • This compound.

  • Packaging material that mimics commercial packaging.

  • Environmental chambers for controlled temperature and humidity storage.

  • Analytical instrumentation (e.g., GC-MS).

  • Sensory panel.

Procedure:

  • Sample Preparation: Incorporate this compound into the food matrix at a typical use level. Package the samples.

  • Storage: Store the samples under both accelerated (e.g., 40°C, 75% RH) and real-time (e.g., 25°C, 60% RH) conditions.

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, 6, 12 months for real-time), withdraw samples for analysis.

  • Analytical Evaluation:

    • Extract the flavor compound from the matrix.

    • Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS).

  • Sensory Evaluation:

    • Conduct a descriptive sensory analysis to assess any changes in the flavor profile or intensity.

  • Data Analysis:

    • Plot the concentration of the flavor compound and key sensory scores over time to determine the shelf-life and identify any degradation patterns.

Mandatory Visualizations

Experimental Workflow Diagrams

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Prep Stock Solution Preparation Dilute Serial Dilution in Selected Matrix Prep->Dilute Present 3-AFC Sample Presentation Dilute->Present Evaluate Panelist Evaluation (Detection & Recognition) Present->Evaluate Analyze Statistical Analysis Evaluate->Analyze Threshold Threshold Determination Analyze->Threshold

Caption: Workflow for Sensory Threshold Determination.

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage cluster_analysis_stability Analysis Incorporate Incorporate Flavoring into Food Matrix Package Package Samples Incorporate->Package Store_Accel Accelerated Conditions Package->Store_Accel Store_Real Real-Time Conditions Package->Store_Real Analytical Analytical Testing (e.g., GC-MS) Store_Accel->Analytical Sensory Sensory Evaluation Store_Accel->Sensory Store_Real->Analytical Store_Real->Sensory Data_Analysis Data Analysis & Shelf-Life Determination Analytical->Data_Analysis Sensory->Data_Analysis

Caption: Workflow for Flavor Stability Testing.

Signaling Pathway

A generalized signaling pathway for umami and savory taste perception, which is relevant to the expected flavor profile of this compound, is presented below. Thiazole derivatives can contribute to the overall savory perception by interacting with taste receptors and modulating the perception of other flavor compounds.

Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_brain Brain Flavor This compound (Savory Compound) Receptor Taste Receptors (e.g., T1R1/T1R3 for Umami) Flavor->Receptor G_Protein G-Protein Activation (Gustducin) Receptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve Gustatory Nerve ATP_Release->Nerve Brain_Perception Taste Perception (Savory/Umami) Nerve->Brain_Perception

Caption: Generalized Savory Taste Signaling Pathway.

Safety and Regulatory Information

Currently, this compound does not have a publicly listed FEMA (Flavor and Extract Manufacturers Association) number, and its GRAS (Generally Recognized as Safe) status has not been formally published. Therefore, its use as a flavoring agent in commercial products would require a comprehensive safety evaluation and regulatory approval. For research purposes, it should be handled in accordance with standard laboratory safety procedures.

Conclusion

This compound holds potential as a flavoring agent due to its chemical similarity to other known savory flavor compounds. The protocols and templates provided in this document offer a structured approach for researchers and developers to systematically evaluate its sensory properties, stability, and potential applications. Further research is necessary to establish a comprehensive profile of this compound and to secure the required regulatory approvals for its use in food and pharmaceutical products.

References

Application Notes and Protocols for 1-(4-Methylthiazol-5-yl)ethanone in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation and potential utilization of 1-(4-Methylthiazol-5-yl)ethanone as a novel ingredient in fragrance formulations. Due to the limited publicly available data on its direct application in perfumery, this document outlines a systematic research framework to characterize its olfactory properties, performance, and stability.

Introduction

This compound is a sulfur-containing heterocyclic compound. Thiazole derivatives are recognized for their potent and diverse olfactory profiles, often contributing nutty, roasted, green, and savory notes to flavors and fragrances.[1][2][3] The structural similarity of this compound to known aroma chemicals suggests its potential as a novel raw material for perfumers. Its characterization could unveil unique scent profiles, enhancing the palette available for fragrance creation. This document provides the necessary protocols to explore its potential, from initial sensory evaluation to stability in a finished product.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, safety assessment, and formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 38205-55-9[4]
Molecular Formula C₆H₇NOS[4]
Molecular Weight 141.19 g/mol [4]
Boiling Point (estimated) 214.87 °C - 228.02 °C[4]
Melting Point (estimated) 45.82 °C[4]
Density (estimated) 1.17 g/cm³[4]
Water Solubility (estimated) 2611.41 - 39200 mg/L[4]
LogP (estimated) 1.65[5]
Appearance Not specified (likely liquid or low-melting solid)
Purity ≥98% (typical for commercial samples)[5]

Experimental Protocols

Protocol 1: Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the determination of the odor profile of this compound using Gas Chromatography-Olfactometry (GC-O).[6][7][8]

Objective: To identify the odor character, intensity, and retention time of the target compound.

Materials and Equipment:

  • This compound (≥98% purity)

  • Ethanol (perfumery grade)

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an olfactory port

  • Non-polar (e.g., DB-5) and polar (e.g., DB-WAX) capillary columns

  • Headspace vials and SPME fibers (optional, for volatility assessment)

  • Trained sensory panelists (3-5)

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in ethanol.

  • GC-FID/O Analysis:

    • Inject 1 µL of the solution into the GC.

    • The column effluent is split (typically 1:1) between the FID and the heated olfactory port.[9]

    • Trained panelists will sniff the effluent from the olfactory port and record the following at the time of elution:

      • Odor descriptor (e.g., nutty, roasted, green, fruity, etc.)

      • Odor intensity (using a scale, e.g., 1-5 from weak to strong)

      • Odor duration

  • Data Analysis: Correlate the retention time of the odor peak from the olfactometry data with the corresponding peak from the FID to confirm it is the target compound. Compile the odor descriptors from all panelists to create a comprehensive olfactory profile.

Workflow Diagram:

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis A 1% Solution of This compound in Ethanol B Inject into GC A->B C Column Separation B->C D Effluent Split C->D E FID Detection D->E F Olfactory Port (Sensory Panel) D->F G Correlate FID and Olfactometry Data E->G F->G H Generate Olfactory Profile G->H

Figure 1: Workflow for GC-O Analysis.
Protocol 2: Sensory Evaluation in a Simple Fragrance Base

This protocol describes the evaluation of the compound by a panel of trained perfumers or sensory analysts in a simple fragrance base.[10][11][12]

Objective: To assess the olfactory characteristics, strength, and substantivity of this compound on a smelling strip and its interaction with a simple fragrance accord.

Materials:

  • This compound (10%, 1%, and 0.1% dilutions in ethanol)

  • Simple fragrance base (e.g., a simple floral or citrus accord)

  • Smelling strips

  • Trained sensory panel

Procedure:

  • Evaluation of the Pure Compound:

    • Dip smelling strips into each dilution of the compound.

    • Panelists evaluate the odor at different time points (initial, 15 min, 1 hr, 4 hr, 24 hr) to assess its volatility and character evolution.

  • Evaluation in a Simple Accord:

    • Prepare two versions of the simple fragrance base: one as a control and one with the addition of this compound at a predetermined concentration (e.g., 0.5%).

    • Panelists evaluate both samples on smelling strips and provide a descriptive analysis of the differences, noting any enhancement or alteration of the original accord.

  • Data Collection: Use a standardized questionnaire for panelists to record their impressions on odor character, intensity, pleasantness, and any other relevant observations.

Hypothetical Data Table for Sensory Evaluation:

Table 2: Hypothetical Sensory Panel Data for this compound

TimeOdor Descriptors (0.1% on strip)Intensity (1-10)Hedonic Score (-5 to +5)
Initial Nutty, slightly roasted, green undertone7+2
15 min Roasted nuts, coffee-like, warm6+3
1 hr Woody, nutty, slightly smoky5+3
4 hr Faintly woody and nutty3+1
24 hr Trace woody note10
Protocol 3: Stability and Performance Testing in a Finished Product

This protocol details the methodology for assessing the stability of this compound in a cosmetic product base (e.g., an eau de toilette or a lotion).[13][14][15]

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing the target compound under accelerated aging conditions.

Materials:

  • Finished fragrance formulation containing this compound.

  • Control formulation (without the target compound).

  • Final product packaging (e.g., glass bottles, lotion tubes).

  • Temperature and humidity-controlled stability chambers.

  • UV light exposure chamber.

  • pH meter, viscometer.

  • GC-MS for chemical analysis.

Procedure:

  • Sample Preparation: Prepare batches of the finished product with and without the target compound. Package them in the intended final packaging.

  • Accelerated Stability Testing:

    • Store samples under various conditions:

      • Elevated temperature (e.g., 40°C, 50°C)

      • Room temperature (20-25°C, as a control)

      • Refrigerated (4°C)

      • Cyclic temperature (e.g., 24 hours at 4°C followed by 24 hours at 40°C)

      • UV light exposure

  • Evaluation: At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the samples for:

    • Physical properties: Color, clarity, viscosity, and pH.

    • Odor: Sensory evaluation of the fragrance profile to detect any changes.

    • Chemical stability: GC-MS analysis to quantify the concentration of this compound and to identify any potential degradation products.

Logical Diagram for Stability Testing:

Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions (Accelerated) cluster_eval Evaluation at Time Points (0, 1, 2, 3 months) A Formulate Product (with and without target compound) B Package in Final Container A->B C Elevated Temperature B->C D Room Temperature B->D E UV Exposure B->E F Freeze-Thaw Cycles B->F G Physical Assessment (Color, pH, Viscosity) C->G Evaluate over time H Sensory Evaluation (Odor Profile) C->H Evaluate over time I Chemical Analysis (GC-MS) C->I Evaluate over time D->G Evaluate over time D->H Evaluate over time D->I Evaluate over time E->G Evaluate over time E->H Evaluate over time E->I Evaluate over time F->G Evaluate over time F->H Evaluate over time F->I Evaluate over time

Figure 2: Logical flow of stability testing.

Signaling Pathway Context

For professionals in drug development and research, understanding the biological context of olfaction is crucial. The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Diagram of the Olfactory Signaling Pathway:

Olfactory_Signaling cluster_receptor Olfactory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G G-protein (Golf) OR->G Activates AC Adenylate Cyclase III G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca Ca²⁺/Na⁺ Influx CNG->Ca Depol Depolarization Ca->Depol AP Action Potential to Brain Depol->AP

Figure 3: Simplified olfactory signaling cascade.

This pathway highlights the molecular events from odorant binding to neural signal transmission, providing a foundational understanding for any research into the biological effects or specific receptor interactions of novel fragrance molecules.

Disclaimer

The application of this compound in fragrance is speculative and requires thorough investigation as outlined in these protocols. All experimental work should be conducted in accordance with laboratory safety standards. The sensory data presented is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols: High-Throughput Screening of 1-(4-Methylthiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-(4-methylthiazol-5-yl)ethanone derivatives to identify and characterize novel bioactive compounds. This document outlines the potential therapeutic applications of this class of compounds, presents relevant biological data, and offers detailed protocols for screening campaigns.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to many biologically active and pharmaceutically important drugs. Derivatives of this compound, in particular, have garnered interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify lead compounds for further drug development.

Therapeutic Potential and Mechanisms of Action

Derivatives of the this compound scaffold have been reported to exhibit a range of biological activities. Notably, their potential as anticancer agents has been linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways. Some derivatives have also been shown to act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis. Furthermore, their antimicrobial properties are being investigated for the development of new therapeutics against resistant pathogens.

Data Presentation: Biological Activities of Thiazole Derivatives

The following tables summarize the reported biological activities of various this compound and related thiazole derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineActivity MetricValueReference
4c MCF-7 (Breast)IC502.57 ± 0.16 µM[1]
HepG2 (Liver)IC507.26 ± 0.44 µM[1]
4b MCF-7 (Breast)IC5031.5 ± 1.91 µM[1]
HepG2 (Liver)IC5051.7 ± 3.13 µM[1]
5 MCF-7 (Breast)IC5028.0 ± 1.69 µM[1]
HepG2 (Liver)IC5026.8 ± 1.62 µM[1]
ITH-6 HT-29 (Colorectal)IC500.41 ± 0.19 µM[2]
COLO 205 (Colorectal)IC506.85 ± 1.44 µM[2]
KM 12 (Colorectal)IC50-[2]
10d SNU-16 (Stomach)-More active than reference drugs[3][4]
4, 6c, 6d, 6e, 10a COLO205 (Colon)-Better than two benchmark drugs[3][4]
14a, 14b COLO205 (Colon)-More potent than cisplatin[3][4]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicrobial StrainActivity MetricValue (µM)Reference
7 E. coliMIC43.3 - 86.7[5]
MBC86.7 - 173.4[5]
1, 4, 10, 13 E. coliMIC26.3 - 40.5[5]
MBC52.6 - 81.0[5]
B. cereusMIC26.3 - 40.5[5]
MBC52.6 - 81.0[5]
12 MRSA-Higher activity than ampicillin and streptomycin[5]
P. aeruginosa-Higher activity than ampicillin and streptomycin[5]
E. coli (resistant)-Higher activity than ampicillin and streptomycin[5]

Experimental Protocols

This section provides detailed methodologies for a high-throughput screening campaign to identify and characterize bioactive this compound derivatives.

Protocol 1: High-Throughput Screening (HTS) Workflow

This protocol outlines a general workflow for a typical HTS campaign.

HTS_Workflow cluster_prep Assay Development & Optimization cluster_screening Screening Campaign cluster_followup Hit Characterization Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Optimization Assay Optimization (Z' > 0.5) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Proceed if robust Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Confirmation Hit Confirmation Primary_HTS->Confirmation Dose_Response Dose-Response & IC50 Determination Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

High-Throughput Screening Workflow

1. Assay Development and Miniaturization:

  • Objective: To develop a robust and reproducible assay suitable for HTS.

  • Procedure:

    • Select a biologically relevant assay (e.g., cell viability, enzyme activity, reporter gene).

    • Optimize assay parameters such as reagent concentrations, incubation times, and temperature.

    • Miniaturize the assay from a 96-well to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.

    • Validate the miniaturized assay by determining the Z'-factor. A Z'-factor > 0.5 is generally considered acceptable for HTS.

2. Pilot Screen:

  • Objective: To assess the performance of the HTS assay with a small, diverse subset of the compound library.

  • Procedure:

    • Screen a representative set of approximately 2,000 compounds from the library.

    • Analyze the data to evaluate hit rate, Z'-factor, and overall assay performance.

    • Identify and address any issues before proceeding to the full-scale screen.

3. Primary High-Throughput Screen:

  • Objective: To screen the entire compound library to identify initial "hits".

  • Procedure:

    • Screen the complete library of this compound derivatives at a single concentration (typically 10 µM).

    • Include appropriate controls (positive, negative, and neutral) on each plate.

    • Collect and analyze the data to identify compounds that exhibit a statistically significant effect.

4. Hit Confirmation and Dose-Response:

  • Objective: To confirm the activity of primary hits and determine their potency.

  • Procedure:

    • Re-test the primary hits in the same assay to eliminate false positives.

    • For confirmed hits, perform dose-response experiments by testing a range of concentrations (e.g., 8-10 point serial dilutions).

    • Calculate the IC50 or EC50 values for each active compound.

5. Secondary and Counter-Screens:

  • Objective: To further characterize the mechanism of action and rule out non-specific effects.

  • Procedure:

    • Test confirmed hits in orthogonal secondary assays to validate their biological activity.

    • Employ counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds).

Protocol 2: Cell-Based Anticancer Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the compounds on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Using an acoustic liquid handler (e.g., Echo 550) or a pin tool, transfer a small volume (e.g., 40 nL) of the compound stock solution to the cell plates to achieve the desired final concentration (e.g., 10 µM).

    • Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Identify hits as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a biochemical assay to measure the inhibition of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dispensing:

    • Dispense the this compound derivatives into the 384-well plates to achieve the desired final concentrations.

  • Enzyme and Substrate Addition:

    • Prepare a solution of VEGFR-2 kinase and the substrate in kinase assay buffer.

    • Add the enzyme/substrate mixture to the wells containing the compounds.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer.

    • Add the ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. A lower luminescent signal indicates a lower amount of ATP remaining, and therefore higher kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound relative to the controls.

    • Identify hits as compounds that inhibit kinase activity above a certain threshold (e.g., 50%).

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by active this compound derivatives.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth, survival, and proliferation.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.[7]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[8][9] Binding of VEGF to VEGFR-2 leads to receptor dimerization and activation, triggering downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes endothelial cell proliferation.[8][9] The PI3K-Akt pathway is also activated, which is crucial for endothelial cell survival and migration.[9][10]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and information provided in these application notes are intended to guide researchers in the efficient high-throughput screening and characterization of derivative libraries. By systematically evaluating these compounds, it is possible to identify potent and selective modulators of key biological pathways, paving the way for the development of new treatments for a range of diseases.

References

Application Notes and Protocols: 1-(4-Methylthiazol-5-yl)ethanone in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-(4-methylthiazol-5-yl)ethanone scaffold in the design and synthesis of various enzyme inhibitors. This document includes quantitative data on the inhibitory activities of its derivatives, detailed experimental protocols for enzyme inhibition assays, and visual diagrams of relevant pathways and workflows.

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry for the development of bioactive molecules. Its thiazole ring structure is a common feature in many pharmaceuticals and is known to interact with various biological targets.[1] Derivatives of this scaffold have shown significant potential as inhibitors of several key enzymes implicated in a range of diseases, including inflammation, cancer, and metabolic disorders. This document outlines the application of this compound in the development of inhibitors for ecto-5'-nucleotidase, 15-lipoxygenase, carbonic anhydrase II, α-amylase, and α-glucosidase.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various derivatives of this compound against different enzyme targets.

Table 1: Ecto-5'-Nucleotidase (e5'NT) Inhibition

Compound IDDerivative Structure/NameTarget EnzymeIC50 (µM)Source
3a (E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanoneHuman e5'NT0.23 ± 0.01[2]
3a (E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanoneRat e5'NT5.52 ± 0.21[2]

Table 2: 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) Inhibition

Compound IDDerivative Structure/NameTarget EnzymeIC50 (µM)Source
5a (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate15-LOX0.12 ± 0.002[3]
5a (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylateBovine CA II2.93 ± 0.22[3]
5h (E)-ethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylateBovine CA II1.26 ± 0.24[3]

Table 3: α-Amylase and α-Glucosidase Inhibition

Compound IDDerivative Structure/NameTarget EnzymeIC50 (µM)Source
8 1-(2-(2-(7-fluoro-11H-indeno[1,2-b]quinoxalin-11-ylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanoneα-Glucosidase0.982 ± 0.04[4]
6 Schiff base derivative of this compoundα-Glucosidase2.995 ± 0.09[4]
8 1-(2-(2-(7-fluoro-11H-indeno[1,2-b]quinoxalin-11-ylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanoneα-Amylase17.58 ± 0.74[4]
Acarbose (Standard) -α-Glucosidase0.316 ± 0.02[4]
Acarbose (Standard) -α-Amylase31.56 ± 1.33[4]

Experimental Protocols

The following are representative protocols for the enzyme inhibition assays mentioned above. Note that these are generalized procedures, and specific parameters may have varied in the cited studies.

Ecto-5'-Nucleotidase (e5'NT) Inhibition Assay

This assay measures the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP) by e5'NT.

Materials:

  • Human or rat e5'NT enzyme

  • AMP (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Malachite Green reagent for phosphate detection

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the e5'NT enzyme.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme with the test compounds for 15 minutes at 37°C.

  • Initiate the reaction by adding AMP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay is based on monitoring the formation of hydroperoxides from a fatty acid substrate, which can be detected spectrophotometrically.

Materials:

  • Soybean 15-lipoxygenase (or human 15-LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of 15-LOX in borate buffer.

  • In a quartz cuvette, mix the enzyme solution with the test compound at various concentrations. Include a vehicle control (DMSO).

  • Pre-incubate the mixture for 5-10 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition and the IC50 value.

Carbonic Anhydrase II (CA II) Inhibition Assay

This colorimetric assay measures the esterase activity of CA II using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Human or bovine Carbonic Anhydrase II

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the Tris-HCl buffer, test compound at various concentrations, and CA II enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[1]

  • The reaction rate is determined by the slope of the absorbance versus time curve.[1]

  • Calculate the percentage of inhibition and the IC50 value.[1]

α-Amylase and α-Glucosidase Inhibition Assays

These assays are commonly used to screen for inhibitors that can modulate carbohydrate digestion.

α-Glucosidase Inhibition Assay:

  • Incubate the α-glucosidase enzyme with various concentrations of the test compound for 15 minutes at 37°C.[5]

  • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5]

  • Incubate for another 30 minutes at 37°C.[5]

  • Measure the absorbance of the released p-nitrophenol at 405 nm.[5]

  • Calculate the percentage of inhibition and the IC50 value.

α-Amylase Inhibition Assay:

  • Pre-incubate the α-amylase enzyme with the test compound at various concentrations.

  • Add a starch solution as the substrate and incubate.

  • Stop the reaction and measure the amount of reducing sugars produced (e.g., using the dinitrosalicylic acid method) by measuring absorbance at 540 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving ecto-5'-nucleotidase and a general workflow for screening enzyme inhibitors.

G cluster_0 Extracellular Space cluster_1 Cell Membrane ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ado Adenosine AMP->Ado e5'NT (CD73) A2AR A2A Receptor Ado->A2AR Binding Immunosuppression Immunosuppression A2AR->Immunosuppression Signal Transduction e5'NT (CD73) e5'NT (CD73) Inhibitor Thiazole Inhibitor e5'NT (CD73)->Inhibitor Inhibition

Caption: Simplified purinergic signaling pathway.

G start Start: Compound Library (this compound Derivatives) primary_screen Primary Screening (Single Concentration) start->primary_screen dose_response Dose-Response Assay primary_screen->dose_response Active 'Hits' ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Kinetics) ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Development lead_opt->end

Caption: General workflow for enzyme inhibitor screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-methylthiazol-5-yl)ethanone. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the Hantzsch thiazole synthesis of this compound can arise from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of both 3-chloro-2,4-pentanedione and thioacetamide. Impurities in the α-haloketone can lead to undesired side reactions, while impure thioamide can be less reactive.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote the formation of degradation byproducts. A systematic temperature optimization study is recommended.

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial. While a 1:1 molar ratio is the theoretical stoichiometry, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in a mixture of starting materials and product, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used solvent, but other options like methanol or solvent-free conditions can be explored for optimization.

Q2: I am observing the formation of a dark, viscous, or insoluble material in my reaction. What is this and how can I minimize it?

A2: The formation of dark, often polymeric, material is a common issue in Hantzsch thiazole synthesis. This is generally attributed to side reactions of the starting materials.

Potential Causes and Solutions:

Side Reaction/IssueDescriptionMitigation Strategies
Polymerization Self-condensation or polymerization of the α-haloketone or thioacetamide under the reaction conditions.Maintain optimal reaction temperature; ensure efficient stirring to avoid localized high concentrations of reactants.
Side Product Formation Formation of isomeric dihydrothiazoles or other unexpected products, which can sometimes be unstable and decompose.Control the pH of the reaction mixture; acidic conditions can sometimes favor the formation of 2-imino-2,3-dihydrothiazoles.[1]

Q3: The purification of my final product is challenging. What are the recommended methods?

A3: Purification of this compound typically involves removing unreacted starting materials, salts, and any side products.

Purification Strategy:

  • Aqueous Work-up: After the reaction, pouring the mixture into a dilute sodium carbonate solution helps to neutralize any acidic byproducts and precipitate the crude product.[2]

  • Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with cold water to remove inorganic salts.

  • Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Solvent Screening: Test a range of solvents such as ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexane to find the optimal system.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

TLC Procedure:

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the mobile phase.

  • Visualization: The spots can be visualized under UV light (254 nm). The product, this compound, should have a different Rf value compared to the starting materials.

  • Monitoring: Take small aliquots from the reaction mixture at regular intervals, spot them on a TLC plate alongside the starting materials as references, and develop the plate. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Data Presentation: Optimizing Reaction Conditions

The yield of the Hantzsch thiazole synthesis can be significantly influenced by various reaction parameters. The following tables summarize the impact of different conditions on the yield of thiazole derivatives, providing a basis for optimization.

Table 1: Effect of Solvent on Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol/Water (1:1)652-3.579-90
2MethanolReflux8Lower Yield
31,4-DioxaneRefluxNot SpecifiedSuperior for some substrates
4Solvent-freeRoom Temp.3 min95

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodSolventTemperature (°C)TimeYield (%)
1Conventional HeatingMethanolReflux8 hLower
2Microwave IrradiationMethanol9030 min95
3Ultrasonic IrradiationEthanol/Water (1:1)Room Temp.1.5-2 h79-90

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Protocol 1: Conventional Synthesis

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Absolute Ethanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 eq.) in absolute ethanol.

  • To this solution, add 3-chloro-2,4-pentanedione (1.0 eq.).

  • Heat the reaction mixture to a gentle reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Methanol

Procedure:

  • In a microwave reaction vessel, combine 3-chloro-2,4-pentanedione (1.0 eq.) and thioacetamide (1.1 eq.).

  • Add methanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 90-120°C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product using the work-up and recrystallization procedures described in Protocol 1.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow reagents 1. Reagent Preparation (3-Chloro-2,4-pentanedione, Thioacetamide, Solvent) reaction 2. Reaction (Conventional Heating or Microwave) reagents->reaction Mix & Heat workup 3. Aqueous Work-up (Quench with Na2CO3 soln) reaction->workup Cool & Quench filtration 4. Isolation (Vacuum Filtration) workup->filtration Precipitate purification 5. Purification (Recrystallization) filtration->purification Crude Product analysis 6. Characterization (NMR, MS, etc.) purification->analysis Pure Product

Caption: A general experimental workflow for the Hantzsch synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield Observed cause1 Impure Starting Materials? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Reaction Time? start->cause3 cause4 Inefficient Work-up? start->cause4 cause1->cause2 No solution1 Recrystallize/Purify Starting Materials cause1->solution1 Yes cause2->cause3 No solution2 Optimize Temperature (e.g., 60-100°C) cause2->solution2 Yes cause3->cause4 No solution3 Monitor by TLC to Determine Endpoint cause3->solution3 Yes solution4 Ensure Complete Precipitation & Proper Washing cause4->solution4 Yes

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Methylthiazol-5-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: How do I choose between column chromatography and recrystallization?

  • Column chromatography is ideal for separating the target compound from impurities with different polarities.[1][2][3] It is a versatile technique that can be adapted for various scales, from micrograms to kilograms.[1]

  • Recrystallization is a cost-effective method for purifying solid compounds. It is most effective when the desired compound is highly crystalline and the impurities are present in smaller amounts or have significantly different solubility profiles.[4][5]

Q3: What are the potential impurities I might encounter?

While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. For thiazole syntheses, these could include unreacted thioamides or α-haloketones.

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of column chromatography.[1] By spotting the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the purified product.

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the purification of this compound using column chromatography.

Problem Potential Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded in too much solvent.- Optimize the eluent system using TLC to achieve a target Rf value of 0.2-0.3 for the desired compound.[1]- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the crude sample in a minimal amount of solvent before loading onto the column.[3]
Compound is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Compound Elutes Too Quickly with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Streaking or Tailing of the Compound on TLC - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample is overloaded on the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).- Use a larger column or reduce the amount of sample being purified.
Recrystallization

This guide provides solutions to common problems that may arise during the recrystallization of this compound.[4][5]

Problem Potential Cause(s) Solution(s)
Compound Fails to Crystallize - The solution is not sufficiently saturated.- The cooling process is too rapid.- High levels of impurities are inhibiting crystal formation.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5]
Oiling Out (Compound separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- Try a different solvent with a lower boiling point.- Re-heat the solution to dissolve the oil and allow it to cool at a much slower rate.[4]
Low Recovery Yield - Too much solvent was used.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus to prevent the compound from crystallizing on the filter paper.[4]
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before allowing the solution to cool.[4]

Experimental Protocols

Column Chromatography Protocol
  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[6]

    • Carefully pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Do not let the silica gel run dry.[6]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the eluent or a volatile solvent.[3]

    • Carefully apply the sample to the top of the silica gel using a pipette.[6]

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin eluting the sample.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation using TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization Protocol
  • Solvent Selection:

    • Choose a solvent in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[5] Common solvents to test include ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_column Prepare Slurry and Pack Column load_sample Dissolve and Load Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect Continue Elution tlc Monitor with TLC collect->tlc Continue Elution tlc->elute Continue Elution combine Combine Pure Fractions tlc->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

logical_relationship_recrystallization_troubleshooting cluster_troubleshooting Troubleshooting cluster_solutions_no_crystals Solutions cluster_solutions_oiling Solutions cluster_solutions_low_yield Solutions start Recrystallization Attempt issue Problem Encountered? start->issue success Pure Crystals Obtained issue->success No no_crystals No Crystals Form issue->no_crystals Yes (No Crystals) oiling_out Compound Oils Out issue->oiling_out Yes (Oiling Out) low_yield Low Yield issue->low_yield Yes (Low Yield) concentrate Concentrate Solution no_crystals->concentrate slow_cool Cool Slowly no_crystals->slow_cool induce Scratch or Seed no_crystals->induce new_solvent Change Solvent oiling_out->new_solvent reheat_slow Reheat and Cool Slowly oiling_out->reheat_slow min_solvent Use Minimal Hot Solvent low_yield->min_solvent preheat_funnel Pre-heat Funnel low_yield->preheat_funnel concentrate->start slow_cool->start induce->start new_solvent->start reheat_slow->start min_solvent->start preheat_funnel->start

Caption: Troubleshooting Logic for Recrystallization.

References

Common side reactions in the synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Methylthiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.

Core Reaction:

Issue/Observation Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inadequate Reaction Temperature: The reaction may not have been sufficiently heated to overcome the activation energy. 2. Poor Quality Starting Materials: Degradation or impurities in 3-chloro-2,4-pentanedione or thioacetamide can impede the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Optimize Temperature: Ensure the reaction mixture is heated to reflux (typically in a solvent like ethanol) to drive the reaction to completion. 2. Verify Starting Material Purity: Use freshly purified or commercially available high-purity starting materials. Check for decomposition of 3-chloro-2,4-pentanedione, which can be unstable. 3. Check Molar Ratios: Use a slight excess of thioacetamide (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the α-haloketone.
Presence of a Major Impurity with Similar Mass Spectrum Formation of Regioisomer: The reaction of the unsymmetrical 3-chloro-2,4-pentanedione can potentially lead to the formation of the isomeric byproduct, 1-(2,4-dimethylthiazol-5-yl)ethanone.Control Reaction Conditions: Running the reaction under neutral or slightly basic conditions generally favors the desired product. Acidic conditions have been shown to alter the regioselectivity in some Hantzsch syntheses.[1] Purification: Careful column chromatography on silica gel is typically effective in separating the desired product from its regioisomer.
Complex Mixture of Byproducts in Crude NMR/GC-MS 1. Self-condensation of Starting Materials: Thioacetamide can undergo self-condensation or decomposition under heating. 3-chloro-2,4-pentanedione can also self-react. 2. Side Reactions of the Dicarbonyl Moiety: The diketone can participate in other condensation reactions.1. Control Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures to minimize the formation of degradation and self-condensation products. 2. Stepwise Addition: Consider the slow addition of one reactant to the other to maintain a low concentration of the added reagent and minimize self-reaction.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product is often an oil, which can make crystallization difficult. 2. Emulsion during Workup: The presence of polar impurities can lead to the formation of emulsions during aqueous extraction.1. Chromatographic Purification: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for effective purification. 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break up emulsions and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation reaction of an α-haloketone with a thioamide. For this specific target molecule, the reactants are 3-chloro-2,4-pentanedione and thioacetamide. This reaction is often carried out in a solvent such as ethanol under reflux conditions.

Q2: What are the key starting materials and their roles in the Hantzsch synthesis of this compound?

A2: The key starting materials are:

  • 3-Chloro-2,4-pentanedione: This molecule serves as the α-haloketone. It provides the C4 and C5 atoms of the thiazole ring, as well as the methyl group at the 4-position and the acetyl group at the 5-position.

  • Thioacetamide: This acts as the thioamide, providing the sulfur atom and the N3 and C2 atoms of the thiazole ring.

Q3: What are the most likely side reactions I should be aware of?

A3: The most significant potential side reaction is the formation of a regioisomeric byproduct, 1-(2,4-dimethylthiazol-5-yl)ethanone. This can occur due to the unsymmetrical nature of 3-chloro-2,4-pentanedione. Other possible side reactions include the self-condensation of thioacetamide and side reactions involving the dicarbonyl functionality of the starting ketone.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can be used to distinguish between the desired product and its regioisomer by analyzing the chemical shifts and coupling patterns of the thiazole ring proton and the methyl and acetyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl group of the acetyl moiety.

  • Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the reaction and purification.

Q5: What purification methods are most effective for this compound?

A5: Since this compound is often obtained as an oil, the most effective purification method is typically column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is commonly used to separate the product from unreacted starting materials and side products.

Experimental Protocols

A general experimental procedure for the Hantzsch synthesis of this compound is provided below.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0-1.2 equivalents) in absolute ethanol.

  • Addition of Reactant: To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_check Monitor Reaction Progress (TLC/GC) start->reaction_check workup Aqueous Workup and Extraction reaction_check->workup Reaction Complete low_yield Low or No Product reaction_check->low_yield Incomplete Reaction purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end Pure Product Obtained characterization->end Correct Structure & High Purity isomer_impurity Major Impurity with Similar Mass characterization->isomer_impurity Isomeric Impurity Detected complex_mixture Complex Mixture of Byproducts characterization->complex_mixture Multiple Impurities check_temp Verify Reaction Temperature low_yield->check_temp check_reagents Check Starting Material Quality low_yield->check_reagents check_stoichiometry Confirm Stoichiometry low_yield->check_stoichiometry check_temp->reaction_check check_reagents->reaction_check check_stoichiometry->reaction_check control_ph Adjust Reaction pH (Neutral/Basic) isomer_impurity->control_ph optimize_chromatography Optimize Chromatography isomer_impurity->optimize_chromatography control_ph->start optimize_chromatography->purification control_time_temp Control Reaction Time/Temp complex_mixture->control_time_temp stepwise_addition Consider Stepwise Addition complex_mixture->stepwise_addition control_time_temp->start stepwise_addition->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Hantzsch_Synthesis_Pathway Hantzsch Thiazole Synthesis Signaling Pathway haloketone 3-Chloro-2,4-pentanedione other_byproducts Other Byproducts (e.g., self-condensation) haloketone->other_byproducts Self-Reaction condensation Condensation haloketone->condensation thioamide Thioacetamide thioamide->other_byproducts Self-Reaction thioamide->condensation intermediate1 Initial Adduct cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate dehydration Dehydration intermediate2->dehydration product This compound isomer 1-(2,4-Dimethylthiazol-5-yl)ethanone (Regioisomeric Side Product) condensation->intermediate1 condensation->isomer Alternative Condensation cyclization->intermediate2 dehydration->product

Caption: Reaction pathway for the Hantzsch synthesis and potential side reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-(4-Methylthiazol-5-yl)ethanone during experimental procedures.

Troubleshooting Guides & FAQs

Our guides are designed in a question-and-answer format to provide direct solutions to common experimental hurdles.

Q1: I am having difficulty dissolving this compound in aqueous solutions. What is its expected water solubility?

A1: There are conflicting reports regarding the aqueous solubility of this compound. It is crucial to experimentally determine the solubility in your specific buffer system. The available data is summarized in the table below.

Q2: My compound is precipitating out of solution during my experiment. What are the initial troubleshooting steps?

A2: Precipitation can occur due to a variety of factors. A logical troubleshooting workflow is essential. Please refer to the following workflow diagram for a step-by-step guide to diagnosing and resolving precipitation issues.

G start Precipitation Observed check_concentration Is the concentration exceeding known solubility limits? start->check_concentration check_pH Is the pH of the solution optimal? check_concentration->check_pH No dilute Dilute the solution check_concentration->dilute Yes check_solvent Is the solvent system appropriate? check_pH->check_solvent Yes adjust_pH Adjust pH check_pH->adjust_pH No check_temp Has the temperature changed? check_solvent->check_temp Yes cosolvent Introduce a co-solvent check_solvent->cosolvent No control_temp Control temperature check_temp->control_temp No end_node Precipitation Resolved check_temp->end_node Yes dilute->end_node adjust_pH->end_node cosolvent->end_node control_temp->end_node

Caption: Troubleshooting workflow for precipitation issues.

Q3: What common organic solvents can I use to dissolve this compound?

Q4: How can I systematically improve the solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These methods can be broadly categorized into physical and chemical modifications. Some common approaches include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound in an aqueous solution.

  • Solid Dispersions: Dispersing the compound in an inert carrier at the solid state can enhance its dissolution rate.

  • Cyclodextrin Inclusion Complexation: Encapsulating the molecule within a cyclodextrin can improve its aqueous solubility.

  • Micronization: Reducing the particle size of the compound increases the surface area, which can lead to a faster dissolution rate.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Data Presentation

The following table summarizes the available solubility data for this compound. It is important to note the variability in the reported aqueous solubility, underscoring the need for experimental verification.

Solvent SystemReported SolubilityNotes
Water39,200 mg/LConflicting value.
Water2,611.41 mg/LConflicting value.
EthanolData not availableExpected to be soluble based on related compounds.
MethanolData not availableExpected to be soluble based on related compounds.
DMSOData not availableGenerally a good solvent for many organic compounds.
DMFData not availableGenerally a good solvent for many organic compounds.

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of buffers covering the desired pH range.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH.

Protocol 2: Co-solvency for Enhanced Solubility

Objective: To increase the aqueous solubility of this compound using a co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials and standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.

  • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Add a small, fixed volume of the compound's stock solution to each of the co-solvent/buffer mixtures.

  • Vortex each solution thoroughly and visually inspect for any precipitation.

  • For quantitative analysis, determine the saturation solubility in each co-solvent mixture using the method described in Protocol 1.

G cluster_0 Aqueous Solution cluster_1 Co-solvent System A Water Molecules B Poorly Soluble Compound A->B Low Solubility C Water Molecules D Co-solvent Molecules E Poorly Soluble Compound C->E Enhanced Solubility D->E Increased Interaction

Technical Support Center: Optimization of 1-(4-Methylthiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-(4-Methylthiazol-5-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the this compound core structure?

A1: The most prevalent and well-established method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][4] For the synthesis of 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component.[1]

Q2: How can I synthesize various derivatives from the this compound core?

A2: Derivatives are commonly synthesized via a Claisen-Schmidt condensation (a type of crossed-aldol condensation).[5] This involves reacting the acetyl group of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes in the presence of a base catalyst to form α,β-unsaturated ketones, also known as chalcones.[5][6]

Q3: What are the critical reaction parameters to consider for optimizing the synthesis?

A3: The key parameters to optimize for both the Hantzsch synthesis and subsequent derivatization reactions include the choice of solvent, reaction temperature, type and amount of catalyst, and the stoichiometry of the reactants.[7][8] Modern techniques like microwave irradiation or ultrasonic irradiation can also be employed to improve yields and reduce reaction times.[1][9]

Q4: What is the general reaction mechanism for the Hantzsch thiazole synthesis?

A4: The Hantzsch synthesis begins with the reaction of an α-haloketone and a thioamide. The process involves the formation of an intermediate by cyclocondensation, which then dehydrates to form the final thiazole ring structure.[1] This method is highly versatile for producing a wide range of substituted thiazoles.[10]

Troubleshooting Guide

Q1: My Hantzsch reaction for the thiazole core is giving a very low yield. What are the potential causes and solutions?

A1: Low yields in Hantzsch thiazole synthesis can arise from several factors. Here are the primary troubleshooting steps:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide/thiourea are pure. Impurities can lead to significant side reactions.

  • Reaction Temperature: Temperature is critical. While some reactions proceed at room temperature, others require reflux conditions to achieve a good yield.[7] Systematically screen temperatures (e.g., room temperature, 60 °C, reflux) to find the optimum.

  • Solvent Choice: The polarity of the solvent significantly impacts the reaction. Ethanol is a commonly used and effective solvent.[7] However, other solvents like methanol, butanol, or even aqueous mixtures have been used successfully.[1] It is advisable to screen a variety of solvents.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient time will result in an incomplete reaction, while excessively long times can lead to product degradation.

Q2: During the synthesis, a dark, viscous, or polymeric material is forming. How can this be minimized?

A2: The formation of dark, insoluble byproducts is often due to polymerization or self-condensation side reactions, particularly under harsh basic or high-temperature conditions.[8]

  • Control Temperature: Avoid excessively high temperatures, which can promote degradation and polymerization.[8]

  • Slow Reagent Addition: Add reagents dropwise or in portions, especially when using a strong base or catalyst. This prevents localized high concentrations that can trigger side reactions.

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity and uniform temperature distribution.

Q3: The Claisen-Schmidt condensation to form derivatives is slow or incomplete. What can I do to improve it?

A3: If the Claisen-Schmidt condensation is not proceeding efficiently, consider the following optimizations:

  • Catalyst Choice and Concentration: The choice of base is crucial. While potassium hydroxide is common, other bases like potassium tert-butoxide have been shown to provide better yields and purity in some cases.[5] Experiment with different bases and adjust the concentration.

  • Solvent: The reaction is typically performed in an alcohol like absolute ethanol.[5] Ensure the solvent is anhydrous, as water can interfere with the condensation.

  • Reactant Reactivity: The reactivity of the aromatic aldehyde plays a significant role. Aldehydes with electron-withdrawing groups tend to be more reactive than those with electron-donating groups. For less reactive aldehydes, you may need to use a stronger base or a higher reaction temperature.

Experimental Protocols & Data

Protocol 1: General One-Pot Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol is a general guideline for a one-pot, three-component synthesis of a thiazole derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve the α-bromo ketone (1 mmol), thiourea (1.2 mmol), and a substituted benzaldehyde (1 mmol) in a suitable solvent such as an ethanol/water mixture (50/50, v/v).[1]

  • Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as silica-supported tungstosilisic acid.[1]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 65 °C or under reflux) for the required time (typically several hours).[1][7] Alternatively, ultrasonic irradiation at room temperature can be used.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture. If a solid precipitate forms, filter the product, wash it with cold ethanol, and dry it. If no solid forms, the solvent may need to be removed under reduced pressure, followed by purification via recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-3-arylpropenone Derivatives

This protocol describes the Claisen-Schmidt condensation to create derivatives.

  • Reactant Preparation: Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium tert-butylate, to the solution.[5]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Once the reaction is complete, pour the mixture into cold water.

  • Purification: Collect the resulting precipitate by filtration, wash it thoroughly with water, and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure propenone derivative.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis (Data compiled from representative studies)

EntrySolventTemperature (°C)MethodTime (h)Yield (%)Reference
1WaterRefluxConventional565[1]
2EthanolRefluxConventional362[7]
3MethanolRefluxConventional458[1]
41-ButanolRefluxConventional375[1]
5Ethanol/Water (50/50)65Conventional285[1]
6Ethanol/Water (50/50)Room TempUltrasonic0.590[1]
7EthanolRoom TempConventional322[7]

Table 2: Influence of Base Catalyst on Claisen-Schmidt Condensation Yield (Illustrative data based on findings from cited literature)

EntryAldehyde SubstituentBase CatalystSolventYield (%)Reference
14-MethylKOHEthanol65[5]
24-Methylt-BuOKEthanol72[5]
34-MethoxyKOHEthanol70[5]
44-Methoxyt-BuOKEthanol79[5]

Visualized Workflows and Schematics

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization start_materials Starting Materials (α-Haloketone + Thioamide) hantzsch Hantzsch Thiazole Synthesis (Optimization of Solvent, Temp, Catalyst) start_materials->hantzsch core_product This compound (Core Structure) hantzsch->core_product claisen_schmidt Claisen-Schmidt Condensation (Optimization of Base Catalyst) core_product->claisen_schmidt aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt final_product Target Derivative (Chalcone Structure) claisen_schmidt->final_product

Caption: General workflow for synthesis and derivatization.

G start Low Yield in Hantzsch Synthesis purity Check Purity of Starting Materials start->purity Start Here temp Optimize Reaction Temperature (e.g., RT vs. Reflux) purity->temp solvent Screen Different Solvents (e.g., EtOH, BuOH, H2O) temp->solvent catalyst Adjust Catalyst Type and Loading solvent->catalyst method Consider Alternative Methods (Microwave or Ultrasonic) catalyst->method end_node Yield Improved method->end_node

Caption: Troubleshooting flowchart for low reaction yield.

G cluster_process Process cluster_product Product haloketone α-Haloketone plus + thioamide Thioamide cyclization Cyclocondensation - H2O - HX plus->cyclization thiazole Substituted Thiazole Ring cyclization->thiazole

Caption: Simplified Hantzsch thiazole reaction scheme.

References

Stability testing of 1-(4-Methylthiazol-5-yl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-(4-Methylthiazol-5-yl)ethanone. The information herein is designed to assist in setting up and troubleshooting experiments to determine the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information is vital for the development of stable formulations, determining appropriate storage conditions, and establishing a shelf-life for the compound and any products containing it.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Based on available safety data sheets, it is recommended to store this compound in a cool, dry, and well-ventilated place.[4][5][6] The container should be kept tightly closed and stored away from direct sunlight and heat sources.[5][6]

Q3: What are the known incompatibilities of this compound?

A3: this compound is known to be incompatible with strong oxidizing agents.[4] Contact with such agents should be avoided to prevent potential degradation.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing.[1][7] These studies are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[1][7] The results are also critical for developing and validating stability-indicating analytical methods.[8]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation of approximately 5-20%.[2]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for the compound and any known impurities

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[9]

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Volumetric flasks and pipettes

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1N HCl.

    • Reflux the solution at 60°C for 30 minutes.[3]

    • Withdraw samples at appropriate time points, neutralize with 0.1N NaOH, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1N NaOH.

    • Reflux the solution at 60°C for 30 minutes.[3]

    • Withdraw samples at appropriate time points, neutralize with 0.1N HCl, and dilute to the target concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points and dilute to the target concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 70°C for 48 hours.

    • Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dissolve the samples in a suitable solvent and dilute to the target concentration for analysis.

4. Analytical Method:

A stability-indicating HPLC method should be used to analyze the samples from the stress studies. The method should be capable of separating the parent compound from all degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

Data Presentation

The results of the stability studies should be summarized in a table to facilitate comparison of the degradation under different conditions.

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
0.1N HCl30 min60°C92.57.52
0.1N NaOH30 min60°C88.211.83
3% H₂O₂24 hrsRoom Temp95.14.91
Thermal48 hrs70°C98.61.41
Photolytic--99.20.80

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the duration, temperature, or concentration of the stress agent.
Complete degradation of the compound. The stress conditions are too harsh.Decrease the duration, temperature, or concentration of the stress agent.
Poor peak shape in HPLC analysis. The sample is not fully dissolved or there is an issue with the mobile phase.Ensure complete dissolution of the sample. Check the pH and composition of the mobile phase.
Co-elution of the parent peak with a degradant peak. The analytical method is not stability-indicating.Modify the HPLC method (e.g., change the mobile phase gradient, column, or temperature) to achieve better separation.
Inconsistent results between replicate experiments. Inconsistent experimental conditions or sample preparation.Ensure that all experimental parameters are tightly controlled and that sample preparation is consistent.

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: Obtain this compound prep_sample Prepare Stock Solution start->prep_sample acid Acidic Hydrolysis (0.1N HCl, 60°C) prep_sample->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep_sample->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep_sample->oxidative thermal Thermal Degradation (70°C) prep_sample->thermal photo Photolytic Degradation prep_sample->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method storage Recommend Storage Conditions data->storage

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: 1-(4-Methylthiazol-5-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methylthiazol-5-yl)ethanone. The following sections address common issues encountered during synthesis and subsequent reactions, offering detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during experiments involving this compound.

Synthesis of this compound (via Hantzsch Thiazole Synthesis)

Question 1: My Hantzsch thiazole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge.[1] Several factors can contribute to this issue:

  • Purity of Reactants: Impurities in the α-haloketone (e.g., 3-chloro-2,4-pentanedione) or the thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification. Ensure all reactants are of high purity.

  • Reaction Conditions:

    • Temperature: Prolonged heating can lead to the decomposition of the product.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) and avoid unnecessarily long reaction times.

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like methanol or even aqueous micellar solutions have been shown to be effective and can improve yields.[2] A small-scale solvent screen is advisable to find the optimal conditions for your specific setup.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation-related side reactions.

Question 2: I am observing the formation of multiple products in my Hantzsch synthesis. How can I improve the selectivity?

Answer: The formation of multiple products often points to issues with reaction control. Here's how to improve selectivity:

  • Control of Stoichiometry: Ensure the molar ratios of your reactants are precise.

  • Temperature Management: Avoid excessively high temperatures, which can promote side reactions. A gradual increase in temperature to the desired reflux can be beneficial.

  • Catalyst Choice: While not always necessary for a basic Hantzsch synthesis, in some cases, the use of a mild acid or base catalyst can help direct the reaction towards the desired product.

Reactions of this compound (e.g., Claisen-Schmidt Condensation)

Question 3: I am performing a Claisen-Schmidt condensation with this compound and an aromatic aldehyde, but I am getting a low yield of the chalcone. What could be the problem?

Answer: Low yields in Claisen-Schmidt condensations are a common hurdle.[3] Consider the following troubleshooting steps:

  • Catalyst Activity: The strength and concentration of the base (e.g., NaOH or KOH) are crucial.[4] Ensure your base is not old or has been improperly stored. If yields remain low, consider using a stronger base like sodium methoxide or potassium tert-butoxide.[5]

  • Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some reactant combinations may require gentle heating to proceed at a reasonable rate.[3] Conversely, if you observe product degradation (darkening of the reaction mixture), cooling the reaction in an ice bath may be necessary.

  • Reactant Purity: Impurities in either the this compound or the aromatic aldehyde can inhibit the reaction.[6] Aldehydes, in particular, can oxidize to carboxylic acids, which will neutralize the basic catalyst. It is good practice to use freshly purified aldehydes.

  • Inefficient Mixing: If the reaction is heterogeneous, vigorous stirring is essential to ensure proper mixing of the reactants and catalyst.[7]

Question 4: My Claisen-Schmidt reaction is producing a sticky oil instead of a solid precipitate. How should I proceed?

Answer: The formation of an oily product is a common issue. Here are a few ways to address this:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the solid product from a previous successful reaction, add a tiny crystal to the oil.

    • Solvent Addition: Adding a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane) can sometimes induce precipitation.

  • Purification: If crystallization is unsuccessful, you will need to purify the product using column chromatography.

Question 5: I am observing the formation of side products in my Claisen-Schmidt reaction. What are the likely culprits and how can I minimize them?

Answer: Side reactions can significantly impact the purity and yield of your desired chalcone.

  • Self-Condensation of the Ketone: While less common with ketones compared to aldehydes, self-condensation of this compound can occur. To minimize this, you can try adding the ketone slowly to a mixture of the aldehyde and the base.

  • Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens under strongly basic conditions, it can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[4] Using a milder base or lower temperatures can help to suppress this side reaction.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones (Chalcones)
EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
14-TolualdehydePotassium tert-butylateEthanol3-572
24-MethoxybenzaldehydePotassium tert-butylateEthanol3-575
34-ChlorobenzaldehydePotassium tert-butylateEthanol3-581
43-Hydroxy-4-methoxybenzaldehydePotassium tert-butylateEthanol3-577
52,3-DimethoxybenzaldehydePotassium tert-butylateEthanol3-565

Data extracted from a study on the synthesis and biological evaluation of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.[5]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of KOH (or NaOH) (1.2 eq) in ethanol.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 2-6 hours.

  • Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture in an ice bath to facilitate the precipitation of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product, for example, in a vacuum oven. The structure and purity of the final chalcone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[8][9][10]

Protocol 2: Purification by Column Chromatography

If the product is an oil or if significant impurities are present after filtration, purification by column chromatography may be necessary.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Product check_reactants 1. Check Reactant Purity and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Solvent) check_reactants->check_conditions check_catalyst 3. Verify Catalyst Activity and Concentration check_conditions->check_catalyst monitor_reaction 4. Monitor Reaction by TLC check_catalyst->monitor_reaction workup 5. Review Work-up and Purification Procedure monitor_reaction->workup side_reactions Investigate Potential Side Reactions monitor_reaction->side_reactions Multiple Spots on TLC optimize Optimize Conditions workup->optimize side_reactions->check_conditions side_reactions->check_catalyst

Caption: Troubleshooting workflow for low-yield reactions.

Experimental_Workflow reactants Reactants: This compound Aromatic Aldehyde mixing Dissolve in Solvent (e.g., Ethanol) reactants->mixing catalyst Add Base Catalyst (e.g., KOH/NaOH) mixing->catalyst reaction Stir at Appropriate Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: - Cool in Ice Bath - Filter Precipitate monitoring->workup Reaction Complete purification Purification: - Wash with Cold Solvents - Recrystallization or  Column Chromatography workup->purification product Pure Chalcone Product purification->product

Caption: General experimental workflow for Claisen-Schmidt condensation.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Methylthiazol-5-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely used and scalable method for preparing this compound. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, the typical reactants are 3-chloro-2,4-pentanedione and thioacetamide. The reaction is generally robust and can provide good yields.

Q2: What are the critical parameters to control when scaling up the Hantzsch synthesis of this compound?

A2: When scaling up, the following parameters are crucial:

  • Temperature Control: Exothermic reactions can be a concern on a larger scale. Proper cooling and controlled addition of reagents are necessary to maintain the desired reaction temperature and prevent side reactions.

  • Mixing: Efficient agitation is essential to ensure homogeneity, especially in larger reactors, to avoid localized "hot spots" and ensure consistent reaction progress.

  • Reagent Purity: The purity of starting materials, particularly 3-chloro-2,4-pentanedione and thioacetamide, is critical to avoid the formation of impurities that can be difficult to remove at scale.

  • Solvent Selection: While ethanol is commonly used in lab-scale synthesis, for industrial applications, other solvents might be considered based on factors like cost, safety, and ease of recovery.

Q3: What are the primary safety concerns when working with the reagents for this synthesis on a larger scale?

A3: Key safety considerations include:

  • Thioacetamide: This reagent is a suspected carcinogen and is toxic. Handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and respiratory protection.[1][2]

  • 3-Chloro-2,4-pentanedione: This α-haloketone is a lachrymator and is corrosive. It should be handled with care in a fume hood, and appropriate PPE should be worn.

  • Solvents: Flammable solvents like ethanol pose a fire risk, especially on a large scale. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

Q4: Are there any recommended alternative synthesis routes for industrial-scale production?

A4: While the Hantzsch synthesis is common, alternative routes for thiazole synthesis exist and may be considered for industrial production depending on the availability and cost of starting materials. These can include variations of the Hantzsch synthesis using different starting materials or entirely different cyclization strategies. However, the Hantzsch reaction remains a popular choice due to its reliability and the accessibility of the precursors.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reactants:

    • Problem: Impurities in 3-chloro-2,4-pentanedione or thioacetamide can lead to side reactions, consuming the starting materials.

    • Solution: Ensure the purity of your starting materials by using freshly opened containers or by purifying them before use. Thioacetamide can degrade over time, so using a fresh batch is recommended.

  • Reaction Conditions:

    • Problem: The reaction temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition of reactants or products. The reaction time might also be insufficient.

    • Solution: Optimize the reaction temperature. While refluxing in ethanol is a common starting point, a systematic study of the temperature profile can help identify the optimal conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Solvent Choice and Moisture:

    • Problem: The presence of water in the solvent can sometimes hinder the reaction. The choice of solvent itself can also significantly impact the yield.

    • Solution: Use anhydrous solvents to minimize the presence of water. While ethanol is a common solvent, exploring other options like isopropanol or butanol might lead to improved yields in some cases.

Q: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A: Side reactions in the Hantzsch synthesis can lead to a variety of byproducts.

  • Potential Byproducts:

    • Self-condensation products of 3-chloro-2,4-pentanedione.

    • Products from the reaction of impurities in the starting materials.

    • Over-alkylation or other secondary reactions of the formed thiazole ring.

  • Mitigation Strategies:

    • Controlled Addition of Reagents: Add one reagent dropwise to the other, especially on a larger scale, to maintain a low concentration of the added reagent and minimize self-condensation.

    • Temperature Control: Maintain a consistent and optimized reaction temperature to disfavor the formation of side products.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reagent might be beneficial, but large deviations can lead to increased byproduct formation.

Q: The purification of the final product is proving to be difficult on a larger scale. What are the recommended methods?

A: Large-scale purification requires different strategies compared to lab-scale.

  • Crystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is recommended to find a suitable solvent or solvent system that provides good recovery and high purity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method on a larger scale.

  • Chromatography: While column chromatography is a powerful tool in the lab, it can be expensive and cumbersome to scale up. It is typically used for high-value products or when other methods fail to provide the desired purity.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of thiazole derivatives. Note that the data for the specific target molecule may vary, and optimization is recommended.

Starting Material 1Starting Material 2SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Chloro-2,4-pentanedioneThiobenzamideEthanolReflux890[3]
α-HaloketoneThioamideVariousAmbient to RefluxVariableGood to ExcellentGeneral Hantzsch Synthesis

Experimental Protocols

Detailed Methodology for the Laboratory-Scale Synthesis of this compound (Hantzsch Synthesis)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Absolute Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Heat the solution to a gentle reflux.

  • In a separate dropping funnel, dissolve 3-chloro-2,4-pentanedione (1.0 equivalent) in a small amount of absolute ethanol.

  • Add the 3-chloro-2,4-pentanedione solution dropwise to the refluxing thioacetamide solution over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid formed during the reaction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualization

Hantzsch_Thiazole_Synthesis_Workflow start Start reagents 1. Reagent Preparation - 3-Chloro-2,4-pentanedione - Thioacetamide - Anhydrous Ethanol start->reagents reaction 2. Hantzsch Reaction - Dissolve Thioacetamide in Ethanol - Heat to Reflux - Add 3-Chloro-2,4-pentanedione dropwise - Reflux for 4-8 hours reagents->reaction Add to reaction vessel workup 3. Work-up - Cool to RT - Neutralize with NaHCO3 - Extract with Organic Solvent - Dry Organic Layer reaction->workup After reaction completion purification 4. Purification - Remove Solvent - Recrystallization or - Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Pure Product Troubleshooting_Flowchart start Low Yield or Impurities Detected check_reagents Check Purity of Starting Materials (3-Chloro-2,4-pentanedione & Thioacetamide) start->check_reagents reagent_impure Purify or use fresh reagents check_reagents->reagent_impure Impure reagent_pure Reagents are pure check_reagents->reagent_pure Pure check_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagent_impure->check_conditions reagent_pure->check_conditions optimize_conditions Optimize T, t, and solvent. Use anhydrous solvent. check_conditions->optimize_conditions Suboptimal conditions_ok Conditions are optimal check_conditions->conditions_ok Optimal check_workup Evaluate Work-up & Purification (Neutralization, Extraction, Purification Method) optimize_conditions->check_workup conditions_ok->check_workup optimize_purification Optimize recrystallization solvent or chromatography conditions. check_workup->optimize_purification Inefficient end Improved Yield and Purity check_workup->end Efficient optimize_purification->end

References

Preventing degradation of 1-(4-Methylthiazol-5-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(4-Methylthiazol-5-yl)ethanone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 4°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or by storing in a dark location.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways, primarily:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. The thiazole ring can react with singlet oxygen, potentially leading to the formation of an unstable endoperoxide that can rearrange and cause ring cleavage.[1]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's chemical properties.

  • Hydrolysis: Although thiazoles are generally stable, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis of the thiazole ring or the acetyl group.

  • Thermal Degradation: High temperatures can promote the decomposition of the molecule, potentially through the cleavage of the ketone group.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may be indicated by:

  • A change in color from a pale yellow or colorless liquid/solid to a darker yellow or brown hue.

  • The appearance of turbidity or precipitation in a solution.

  • A noticeable change in odor.

Q4: How can I analytically monitor the stability of my this compound sample?

A4: The stability of your sample can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the sample (yellowing/browning) Photodegradation or OxidationStore the compound in an amber, tightly sealed vial under an inert atmosphere at 4°C. Minimize exposure to light during handling.
Appearance of new peaks in HPLC/GC-MS analysis Chemical degradation (hydrolysis, oxidation, photolysis)Review storage conditions. Perform a forced degradation study to identify potential degradants. Refer to the experimental protocols below for stability-indicating methods.
Decreased purity over time Inadequate storage conditionsEnsure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere.
Inconsistent experimental results Degradation of the starting materialAlways use a fresh, pure sample for experiments. Verify the purity of the compound before use with a suitable analytical method.

Experimental Protocols

Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient elution may be required for complex mixtures)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Analysis for Purity Assessment

Instrumentation and Conditions:

ParameterValue
GC-MS System Standard Gas Chromatograph with a Mass Selective Detector
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Range 40-450 amu

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • The concentration should be in the range of 10-100 µg/mL.

Degradation Pathways and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G Potential Degradation Pathways of this compound A This compound B Oxidative Degradation (e.g., H2O2) A->B D Photodegradation (Light, O2) A->D G Hydrolytic Degradation (Acid/Base) A->G I Thermal Degradation (Heat) A->I C Sulfoxide/Sulfone Derivatives B->C E Endoperoxide Intermediate D->E F Ring-Opened Products E->F H Thiazole Ring Cleavage Products G->H J Ketone Cleavage Products I->J

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability of the compound and to develop a stability-indicating analytical method.[2][3][4]

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl) G HPLC-UV/DAD Analysis A->G B Base Hydrolysis (e.g., 0.1M NaOH) B->G C Oxidative Degradation (e.g., 3% H2O2) C->G D Photolytic Degradation (UV/Vis light) D->G E Thermal Degradation (e.g., 80°C) E->G H LC-MS/MS for Degradant Identification G->H F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

By following these guidelines and protocols, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results.

References

Technical Support Center: Enhancing the Purity of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(4-Methylthiazol-5-yl)ethanone.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue can arise from using an inappropriate solvent or an insufficient volume.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Add small increments of hot solvent until the compound dissolves completely.

    • If a large volume of solvent is required, it may not be the ideal choice. Re-evaluate solvent selection by testing the solubility of a small amount of your compound in various hot solvents. Good solvent choices for thiazole derivatives often include alcohols (ethanol, methanol), esters (ethyl acetate), or a mixture of a soluble solvent with an anti-solvent (e.g., ethanol/water).

Q2: No crystals form upon cooling, or the yield is very low. How can I improve this?

A2: This is a common problem often caused by using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Add a seed crystal of pure this compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lower Temperature: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator.

    • Add an Anti-solvent: If your compound is highly soluble, you can add a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy. Then, heat the mixture until it is clear again and allow it to cool slowly.

Q3: The compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the compound is highly impure.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool much more slowly.

    • Consider using a solvent system with a lower boiling point.

Column Chromatography Troubleshooting

Q4: The separation of my compound from impurities on the column is poor. How can I improve the resolution?

A4: Poor separation can result from an incorrect mobile phase, improper column packing, or overloading the column.

  • Solutions:

    • Optimize Mobile Phase: The polarity of the eluent is crucial. For thiazole derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate.

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to broad peaks and poor separation.

Q5: The compound is not eluting from the column. What should I do?

A5: This indicates that the mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.

Potential Impurities

The Hantzsch thiazole synthesis is a common method for preparing this compound. This reaction can sometimes lead to the formation of side products. Understanding these potential impurities is crucial for developing an effective purification strategy.

Impurity NameStructureReason for Formation
Unreacted Starting Materials VariesIncomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry.
Bis-thiazole Species VariesPotential side reaction where two thiazole rings are formed and linked.
Over-alkylation Products VariesIf alkylating agents are used, unintended alkylation at other positions on the thiazole ring can occur.
Hydrolysis Products VariesIf water is present under acidic or basic conditions, the ethanone group could potentially be hydrolyzed.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot potential solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane). Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile and water (often with a modifier like formic acid or phosphoric acid)[3]
Flow Rate 1.0 mL/min[2]
Detection UV at a wavelength where the compound has significant absorbance
Column Temperature 30 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterTypical Value
Solvent CDCl₃ or DMSO-d₆
¹H NMR Expected signals for the methyl group on the thiazole ring, the acetyl methyl group, and the proton on the thiazole ring.
¹³C NMR Expected signals for the carbon atoms of the thiazole ring, the acetyl group, and the methyl group.

Visual Workflows

troubleshooting_workflow start Purification Issue (e.g., Low Purity, Low Yield) check_method Identify Purification Method start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization column_chromatography Column Chromatography check_method->column_chromatography Column Chromatography recrystallization_issue Common Recrystallization Problems recrystallization->recrystallization_issue column_issue Common Column Chromatography Problems column_chromatography->column_issue no_crystals No Crystals / Low Yield recrystallization_issue->no_crystals oiling_out Oiling Out recrystallization_issue->oiling_out impure_crystals Impure Crystals recrystallization_issue->impure_crystals poor_separation Poor Separation column_issue->poor_separation no_elution Compound Not Eluting column_issue->no_elution solution1 Induce Crystallization Reduce Solvent Lower Temperature no_crystals->solution1 solution2 Reheat & Add Co-solvent Slow Cooling Change Solvent oiling_out->solution2 solution3 Slow Cooling Re-crystallize impure_crystals->solution3 solution4 Optimize Mobile Phase Repack Column Reduce Sample Load poor_separation->solution4 solution5 Increase Mobile Phase Polarity no_elution->solution5 end Purity Enhanced solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for purification issues.

purification_workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization column_chromatography Column Chromatography purification_choice->column_chromatography Column Chromatography recrystallization_steps 1. Dissolve in Min. Hot Solvent 2. Cool Slowly 3. Filter Crystals 4. Wash & Dry recrystallization->recrystallization_steps column_steps 1. Pack Column 2. Load Sample 3. Elute with Solvent Gradient 4. Collect & Analyze Fractions column_chromatography->column_steps purity_analysis Purity Analysis recrystallization_steps->purity_analysis column_steps->purity_analysis hplc HPLC Analysis purity_analysis->hplc Quantitative nmr NMR Analysis purity_analysis->nmr Structural pure_product Pure this compound hplc->pure_product nmr->pure_product

Caption: General experimental workflow for purification.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(4-Methylthiazol-5-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogs of 1-(4-methylthiazol-5-yl)ethanone. The information presented herein is compiled from recent scientific literature and is intended to facilitate further research and development in the field of medicinal chemistry. This document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes relevant biological pathways to offer an objective overview of the therapeutic potential of these compounds.

Data Presentation: Comparative Bioactivity of this compound Analogs

The following tables summarize the in vitro anticancer and antimicrobial activities of a series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are key analogs of this compound.

Table 1: In Vitro Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs

The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The data below represents the percentage of cell growth inhibition at a concentration of 10⁻⁵ M.[1] A lower percentage indicates higher cytotoxic activity.

Compound IDAryl SubstituentLeukemia (CCRF-CEM) Growth %Leukemia (HL-60(TB)) Growth %Renal Cancer (UO-31) Growth %Breast Cancer (MCF7) Growth %
9 3-Allyloxyphenyl48.1966.5866.9774.99

Data extracted from Lozynskyi, A. V., et al. (2022).[2]

Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs

The antimicrobial potential of selected analogs was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound IDAryl SubstituentTest MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
10 4-hydroxy-3,5-dimethoxyphenylStaphylococcus aureus125250
10 4-hydroxy-3,5-dimethoxyphenylPseudomonas aeruginosa250500
10 4-hydroxy-3,5-dimethoxyphenylCandida albicans250500

Data extracted from Lozynskyi, A. V., et al. (2022).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

These compounds were synthesized via a Claisen-Schmidt condensation reaction.[2]

General Procedure:

  • A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol), an appropriate aromatic aldehyde (10 mmol), and potassium tert-butoxide (10 mmol) in 10 mL of ethanol is refluxed for 3-5 hours.[2]

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid product is collected by filtration and recrystallized from a suitable solvent, such as acetic acid, to yield the pure compound.[2]

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic effects of the thiazole derivatives against various cancer cell lines are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals formed are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined using the broth microdilution method.[1]

Protocol:

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Each well is inoculated with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL).

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • To determine the MBC/MFC, an aliquot from each well showing no visible growth is subcultured onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is recorded as the MBC/MFC.[1]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Bioactivity Screening s1 1-(2-amino-4-methylthiazol-5-yl)ethanone s3 Claisen-Schmidt Condensation s1->s3 s2 Aromatic Aldehyde s2->s3 s4 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs s3->s4 b1 Anticancer Screening (MTT Assay) s4->b1 Test Compounds b2 Antimicrobial Screening (MIC/MBC Determination) s4->b2 Test Compounds b3 Quantitative Data b1->b3 b2->b3

Caption: Experimental workflow for the synthesis and bioactivity screening of analogs.

PI3K_Akt_mTOR_pathway Thiazole Thiazole Derivatives PI3K PI3K Thiazole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.[3][4]

References

A Comparative Guide to the Analytical Validation of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1-(4-Methylthiazol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines common analytical methods, their validation parameters based on established guidelines, and detailed experimental protocols to assist researchers in implementing robust quality control strategies.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on the specific analytical need, such as routine purity assessment, quantification of impurities, or structural confirmation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique for assay and impurity determination due to its robustness and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for a specific reference standard.

ParameterHPLC-UVGC-MSqNMR
Primary Use Assay, Impurity Profiling, Stability StudiesVolatile Impurity Analysis, IdentificationAbsolute Purity Determination, Structural Confirmation
Linearity (Correlation Coefficient, R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ppm-
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ppm-
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)Very High (based on unique chemical shifts)

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the assay and determination of related substances of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the assay of the sample by comparing the peak area with that of the standard.

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile:Water, pH 3.0) C HPLC System Setup (C18 column, 30°C) A->C B Standard & Sample Preparation (100 µg/mL) D Injection (10 µL) B->D C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Area Comparison) E->F

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of potential volatile impurities in dichloromethane. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Dissolve a known amount of this compound in dichloromethane.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min

    • Injection mode: Split (e.g., 20:1)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan range: 40-400 m/z

  • Analysis: Inject the standard and sample solutions. Identify impurities by their retention times and mass spectra. Quantify using the calibration curve.

GCMS_Workflow A Sample & Standard Preparation in DCM C Injection & Separation A->C B GC-MS System Setup (DB-5ms column) B->C D Mass Spectrometry Detection (40-400 m/z) C->D E Data Analysis (Identification & Quantification) D->E

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a certified purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete magnetization recovery.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

qNMR_Workflow A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C ¹H NMR Spectrum Acquisition (Long D1) B->C D Data Processing (Phasing, Baseline, Integration) C->D E Purity Calculation D->E

qNMR Experimental Workflow

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methylthiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(4-methylthiazol-5-yl)ethanone scaffold is a versatile starting point for the development of a diverse range of biologically active compounds. Modifications to this core structure have yielded derivatives with promising activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. A notable study involved the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones and their evaluation for cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives [1]

CompoundR-group (at phenyl ring)Leukemia (CCRF-CEM) % GrowthLeukemia (HL-60(TB)) % GrowthRenal Cancer (UO-31) % GrowthBreast Cancer (MCF7) % Growth
9 2,4-dichlorophenyl48.1966.5866.9774.99

Data represents the percentage of cell growth at a concentration of 10⁻⁵ M. Lower percentages indicate higher cytotoxic activity.

The SAR study of these propenone derivatives revealed that the nature of the substituent on the aryl ring significantly influences their anticancer activity. Compound 9 , with a 2,4-dichlorophenyl substitution, demonstrated the most promising and broad-spectrum activity among the tested derivatives, showing a moderate cytotoxic effect on leukemia, renal, and breast cancer cell lines[1]. The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for cytotoxicity.

Enzyme Inhibitory Activity

Derivatives of this compound have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

A series of 4-methyl-5-(3-phenylacryloyl)thiazoles, derived from chalcones, were designed and evaluated for their inhibitory activity against the influenza neuraminidase (NA) enzyme[2].

Table 2: Neuraminidase Inhibitory Activity of 4-Methyl-5-(3-phenylacryloyl)thiazole Derivatives [2]

CompoundR-group (at phenyl ring)IC₅₀ (µg/mL)
A2 4-OH8.2 ± 0.5
A26 4-OH, 3-CONH₂6.2 ± 1.4

The preliminary SAR analysis indicated that the presence of an amide group on the thiazole ring enhances the inhibitory potency[2]. Furthermore, a mono-hydroxyl group at the 4-position of the phenyl ring was found to be more effective than other electron-releasing or electron-withdrawing groups[2]. Compound A26 , incorporating both a 4-hydroxyl and a 3-carboxamide group on the phenyl ring, exhibited the highest potency against neuraminidase[2].

A series of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were synthesized and evaluated as inhibitors of 15-LOX and bovine carbonic anhydrase II (bCA II)[3].

Table 3: Dual Inhibitory Activity of Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates [3]

CompoundR-group (at phenyl ring)15-LOX IC₅₀ (µM)bCA II IC₅₀ (µM)
5a 2,4-dihydroxy0.12 ± 0.0022.93 ± 0.22
5h 4-N,N-dimethylamino-1.26 ± 0.24

'-' indicates data not reported as the most active for that enzyme.

Most of the synthesized compounds in this series demonstrated excellent inhibitory potential against 15-LOX[3]. Compound 5a , with 2,4-dihydroxy substitution on the phenyl ring, emerged as a potent dual inhibitor of both 15-LOX and bCA II[3]. The study highlighted that substitutions on the benzylidene ring play a crucial role in the inhibitory activity.

Experimental Protocols

A mixture of 2-amino-4-methyl-5-acetylthiazole (10 mmol), an appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) in ethanol (10 mL) was heated under reflux for 3-5 hours. The mixture was then left overnight at room temperature. The resulting solid product was collected by filtration and recrystallized from acetic acid.

The in vitro anticancer activity of the synthesized compounds was determined by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). The screening involved assessing the percentage of growth of various human tumor cell lines at a single concentration of 10⁻⁵ M.

The influenza neuraminidase (NA) inhibitory activity of the synthesized compounds was evaluated in vitro. The specific details of the assay protocol were not provided in the abstract. However, such assays typically involve measuring the enzymatic activity of NA in the presence and absence of the test compounds to determine the concentration required for 50% inhibition (IC₅₀).

The potential of the synthesized derivatives to inhibit 15-LOX and bovine carbonic anhydrase II (bCA II) was evaluated. The IC₅₀ values were determined to quantify their inhibitory potency. The specific experimental details of these assays were not available in the provided search results.

Visualizing the Synthesis Workflow

The general synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones can be visualized as a straightforward workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A 2-Amino-4-methyl-5-acetylthiazole F Claisen-Schmidt Condensation A->F B Substituted Benzaldehyde B->F C Potassium tert-butylate (Catalyst) C->F catalyzes D Ethanol (Solvent) D->F in E Reflux (3-5 hours) E->F under G Crude Product F->G H 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone G->H Recrystallization

Caption: Synthesis workflow for 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

Logical Relationship in Dual Enzyme Inhibition

The development of dual inhibitors targeting both 15-LOX and CA II from the same chemical scaffold demonstrates a logical progression in drug design.

G A This compound Scaffold B Synthesis of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates A->B C Screening for 15-LOX Inhibition B->C D Screening for CA II Inhibition B->D E Identification of Potent 15-LOX Inhibitors C->E F Identification of Potent CA II Inhibitors D->F G Identification of Dual Inhibitors (e.g., Compound 5a) E->G F->G

Caption: Logical workflow for identifying dual 15-LOX and CA II inhibitors.

This guide provides a snapshot of the SAR for this compound derivatives, underscoring the importance of systematic structural modifications in tuning their biological activity. The presented data and methodologies offer a valuable resource for the rational design of novel therapeutic agents based on this privileged scaffold.

References

In Vitro vs. In Vivo Efficacy of 1-(4-Methylthiazol-5-yl)ethanone Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising anticancer agent derived from the 1-(4-Methylthiazol-5-yl)ethanone scaffold: the indanone-based thiazolyl hydrazone derivative, ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine). This compound has demonstrated significant cytotoxic effects against colorectal cancer cell lines in laboratory settings and notable tumor growth inhibition in animal models, highlighting its potential as a therapeutic candidate.

Data Presentation

In Vitro Efficacy of ITH-6

The in vitro anticancer activity of ITH-6 was evaluated against a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell Linep53 StatusIC50 (µM)
HT-29Mutant0.41 ± 0.19
COLO 205MutantNot Reported
KM 12MutantNot Reported
HCT 116Wild-TypeHigher than mutant lines

Data sourced from a study on indanone-based thiazolyl hydrazone derivatives, which showed favorable anticancer activity in several colorectal cancer cell lines with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM[1][2][3]. ITH-6 exhibited a better cytotoxicity profile against p53 mutant colorectal cancer cells compared to the p53 wild-type cell line[1][2][3].

In Vivo Efficacy of ITH-6 in a Xenograft Mouse Model

The in vivo anticancer efficacy of ITH-6 was assessed in a xenograft mouse model where human colorectal cancer cells (HT-29 and KM 12) were implanted into NCR nude mice. The study demonstrated that ITH-6 significantly inhibited tumor growth.

Treatment GroupTumor TypeDosageOutcome
ITH-6HT-29 Xenograft6 mg/kgSignificant decrease in tumor size, growth rate, and volume compared to vehicle control and irinotecan group[1].
ITH-6KM 12 Xenograft6 mg/kgSignificant decrease in tumor size, growth rate, and volume compared to vehicle control and irinotecan group[1].

The in vivo study showed that ITH-6 at a dose of 6 mg/kg administered orally did not produce observable toxic effects in the mice during the treatment period[1].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period.

  • MTT Addition: MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

The in vivo anticancer activity was evaluated using a xenograft mouse model.

  • Cell Implantation: Human colorectal cancer cells (HT-29 and KM 12) were subcutaneously implanted into NCR nude mice[1].

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Treatment: The mice were treated with ITH-6 (6 mg/kg) orally over a 21-day period[1]. A control group receiving a vehicle and a positive control group receiving irinotecan were also included[1].

  • Tumor Measurement: Tumor size, growth rate, and volume were monitored throughout the study[1].

  • Endpoint Analysis: At the end of the treatment period, the tumors were excised and weighed[1].

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Cancer Cell Lines (HT-29, COLO 205, KM 12, HCT 116) invitro_assay MTT Assay invitro_start->invitro_assay Treatment with ITH-6 invitro_result IC50 Values invitro_assay->invitro_result invivo_start Xenograft Mouse Model (NCR Nude Mice) invitro_result->invivo_start Promising Candidate invivo_implant Subcutaneous Implantation (HT-29 & KM 12 cells) invivo_start->invivo_implant invivo_treatment Oral Administration of ITH-6 (6 mg/kg) invivo_implant->invivo_treatment invivo_result Tumor Growth Inhibition invivo_treatment->invivo_result

Caption: Experimental workflow for evaluating the in vitro and in vivo efficacy of ITH-6.

signaling_pathway ITH6 ITH-6 ROS ↑ Reactive Oxygen Species (ROS) ITH6->ROS GSH ↓ Glutathione (GSH) ITH6->GSH NFkB Inhibition of NF-κB p65 ITH6->NFkB Bcl2 Inhibition of Bcl-2 ITH6->Bcl2 CellCycle G2/M Phase Arrest ITH6->CellCycle ROS->NFkB Apoptosis Induction of Apoptosis NFkB->Apoptosis Bcl2->Apoptosis TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth

Caption: Proposed signaling pathway for the anticancer activity of ITH-6.

Mechanism of Action

Mechanistic studies have revealed that ITH-6 exerts its anticancer effects through a multi-faceted approach. The compound induces apoptosis (programmed cell death) and causes cell cycle arrest in the G2/M phase in colorectal cancer cells[1][2][3]. This is achieved through the generation of reactive oxygen species (ROS) and a corresponding decrease in the intracellular antioxidant glutathione (GSH)[1][2][3]. Furthermore, ITH-6 has been shown to inhibit the expression of key survival proteins, NF-κB p65 and Bcl-2, further promoting cancer cell death[1][2][3]. The inhibition of the NF-κB pathway was further validated using a CRISPR/Cas9 gene knockout model[1].

References

Comparative analysis of different synthetic routes to 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1-(4-Methylthiazol-5-yl)ethanone

For researchers and professionals in drug development and organic synthesis, the efficient construction of the thiazole ring is of paramount importance due to its prevalence in a wide array of biologically active compounds. This compound is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of different synthetic routes to this valuable compound, focusing on objectivity and supported by experimental data where available.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be primarily achieved through variations of the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. Below is a comparison of the most common approaches.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield Advantages Disadvantages
Route 1: Hantzsch Synthesis from 3-Chloro-2,4-pentanedione and Formamide 3-Chloro-2,4-pentanedione, FormamidePhosphorus PentasulfideHeatingNot specifiedReadily available starting materials.Use of hazardous reagent (P4S10), potential for side reactions.
Route 2: Hantzsch Synthesis from 3-Chloro-2,4-pentanedione and Thioformamide 3-Chloro-2,4-pentanedione, ThioformamideBase (e.g., Triethylamine)Ethanol, RefluxHigh (by analogy)Direct formation of the thiazole ring, generally high yielding.[1][2]Thioformamide can be unstable.
Route 3: Modified Hantzsch Synthesis with Thioacetamide 3-Bromo-2,4-pentanedione, ThioacetamideEthanolReflux, 8 hours~90% (for analogous phenyl derivative)[3]High yield, straightforward procedure.[1]Requires synthesis of the bromo-dione.

Experimental Protocols

Route 1: Hantzsch Synthesis from 3-Chloro-2,4-pentanedione and Formamide

Step 1: Synthesis of Thioformamide in situ

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of formamide and phosphorus pentasulfide (P4S10) in a suitable solvent (e.g., dioxane) is heated.

  • The reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting material.

  • The resulting thioformamide is used in the next step without isolation.

Step 2: Cyclization to this compound

  • To the flask containing the in situ generated thioformamide, 3-chloro-2,4-pentanedione is added.

  • The reaction mixture is heated to reflux for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Hantzsch Synthesis from 3-Chloro-2,4-pentanedione and Thioformamide
  • In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione and thioformamide in ethanol.

  • Add a catalytic amount of a base, such as triethylamine, to the mixture.

  • Heat the reaction mixture to reflux with stirring for a specified period (typically several hours), monitoring the progress by TLC.[4]

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Route 3: Modified Hantzsch Synthesis with Thioacetamide
  • Dissolve 3-bromo-2,4-pentanedione and thioacetamide in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux for approximately 8 hours.[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The resulting residue is purified by column chromatography on silica gel to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

G cluster_0 Route 1: Hantzsch Synthesis with in situ Thioformamide 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione 1-(4-Methylthiazol-5-yl)ethanone_1 This compound 3-Chloro-2,4-pentanedione->1-(4-Methylthiazol-5-yl)ethanone_1 Formamide Formamide Thioformamide (in situ) Thioformamide (in situ) Formamide->Thioformamide (in situ) P4S10 P4S10 P4S10 Thioformamide (in situ)->1-(4-Methylthiazol-5-yl)ethanone_1 Heat G cluster_1 Route 2: Hantzsch Synthesis with Thioformamide 3-Chloro-2,4-pentanedione_2 3-Chloro-2,4-pentanedione 1-(4-Methylthiazol-5-yl)ethanone_2 This compound 3-Chloro-2,4-pentanedione_2->1-(4-Methylthiazol-5-yl)ethanone_2 Thioformamide_2 Thioformamide Thioformamide_2->1-(4-Methylthiazol-5-yl)ethanone_2 Base, Ethanol, Reflux G cluster_2 Route 3: Modified Hantzsch Synthesis with Thioacetamide 3-Bromo-2,4-pentanedione 3-Bromo-2,4-pentanedione 1-(4-Methylthiazol-5-yl)ethanone_3 This compound 3-Bromo-2,4-pentanedione->1-(4-Methylthiazol-5-yl)ethanone_3 Thioacetamide Thioacetamide Thioacetamide->1-(4-Methylthiazol-5-yl)ethanone_3 Ethanol, Reflux G Start Start Reactants α-Halo-β-diketone + Thioamide Source Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Workup Solvent Removal/ Extraction Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product This compound Purification->Product

References

Comparative Analysis of Cross-Reactivity Profiles for 1-(4-Methylthiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity potential of 1-(4-Methylthiazol-5-yl)ethanone derivatives. While direct immunological cross-reactivity studies on this specific class of compounds are not extensively available in public literature, this document extrapolates potential cross-reactivity based on the known behavior of the thiazole scaffold. The comparison includes potential immunological cross-reactivity, arising from the hapten-like nature of thiazole derivatives and their metabolic activation, as well as pharmacological cross-reactivity, specifically concerning off-target kinase inhibition.

Understanding Cross-Reactivity Potential

The thiazole ring is a common motif in many biologically active compounds and approved drugs.[1][2] Its presence can contribute to both desired therapeutic effects and potential off-target interactions, including immunological responses. Cross-reactivity in the context of drug development can be broadly categorized into two areas:

  • Immunological Cross-Reactivity: This occurs when the immune system, having been sensitized to one compound, reacts to a structurally similar one. For small molecules like thiazole derivatives, this often involves the molecule acting as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier protein.[3]

  • Pharmacological Cross-Reactivity: This refers to a compound's ability to interact with multiple biological targets, often due to structural similarities in the binding sites of these targets. A common example is the off-target inhibition of multiple kinases by a kinase inhibitor.[4][5][6][7]

Immunological Cross-Reactivity Profile

The potential for immunological cross-reactivity of this compound derivatives is primarily linked to two mechanisms: hapten formation and metabolic activation.

1. Hapten Formation and Carrier Conjugation

Thiazole derivatives can act as haptens.[3][8] In their free form, they are typically not immunogenic. However, they can become immunogenic by covalently binding to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then recognized as foreign by the immune system, leading to the production of antibodies. These antibodies can then cross-react with the original drug or its metabolites, as well as with other structurally related compounds.

2. Metabolic Activation

Drugs containing a thiazole ring can be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites.[9] These electrophilic metabolites can then covalently bind to cellular macromolecules, including proteins, forming neoantigens that can trigger an immune response.[9] This process is a known cause of idiosyncratic adverse drug reactions.[9]

Pharmacological Cross-Reactivity: Off-Target Kinase Inhibition

The thiazole scaffold is a key component in many kinase inhibitors.[4][5][6][7] While designed to be specific for a particular kinase, these compounds often exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding site across the kinome. This pharmacological cross-reactivity can lead to both adverse effects and unexpected therapeutic benefits.

Table 1: Comparative Kinase Inhibition Profile of Representative Thiazole-Based Kinase Inhibitors

Compound ClassPrimary TargetKnown Off-Targets (Examples)Reference Compound Example
This compound Derivatives Hypothetical: Kinase XData not publicly available-
Thiazole Carboxamides c-MetVEGFR-2Foretinib
N-(1,3-thiazol-2-yl)pyridin-2-amines KDR (VEGFR-2)-Proprietary to study
Other Thiazole-based Inhibitors Various (e.g., PI3K/AKT/mTOR)Other serine/threonine and tyrosine kinasesVarious research compounds

Note: Data for this compound derivatives is not available and is presented here for comparative structure.

Experimental Protocols for Assessing Cross-Reactivity

To definitively assess the cross-reactivity of this compound derivatives, a combination of in vitro and in silico methods would be employed.

Immunological Cross-Reactivity Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To detect and quantify antibodies specific to the drug or drug-protein conjugates.

  • Methodology:

    • Antigen Coating: Microtiter plates are coated with a conjugate of the this compound derivative and a carrier protein (e.g., Bovine Serum Albumin, BSA).

    • Sample Incubation: Serum samples from previously exposed individuals (or immunized animals) are added to the wells.

    • Antibody Binding: If present, specific antibodies in the serum will bind to the immobilized antigen.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

    • Substrate Addition: A chromogenic substrate is added, and the resulting color change is proportional to the amount of specific antibody.

2. In Vitro T-Cell Proliferation Assays

  • Objective: To assess the potential of the compounds to induce a T-cell mediated immune response.

  • Methodology:

    • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from sensitized individuals are cultured.

    • Compound Exposure: The cells are exposed to various concentrations of the this compound derivative.

    • Proliferation Measurement: T-cell proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using a fluorescent dye (e.g., CFSE).

Pharmacological Cross-Reactivity Assays

1. Kinome Profiling

  • Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

  • Methodology:

    • Assay Panel: The compound is tested against a large panel of recombinant kinases (e.g., >400 kinases).

    • Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using radiometric or fluorescence-based methods.

    • Data Analysis: The IC50 values (concentration required for 50% inhibition) are determined for each kinase to generate a kinome inhibition profile.

Visualizing Key Pathways and Workflows

dot

Hapten_Formation cluster_0 Initiation cluster_1 Immune Response Small_Molecule This compound Derivative (Hapten) Hapten_Carrier_Complex Hapten-Carrier Complex (Immunogen) Small_Molecule->Hapten_Carrier_Complex Covalent Binding Carrier_Protein Endogenous Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier_Complex APC Antigen Presenting Cell (APC) Hapten_Carrier_Complex->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Antibody Production B_Cell->Antibodies

Caption: Hapten-Carrier Complex Formation and Immune Response.

dot

Metabolic_Activation Drug Thiazole-Containing Drug CYP450 Cytochrome P450 Enzymes Drug->CYP450 Reactive_Metabolite Reactive Metabolite (Electrophilic) CYP450->Reactive_Metabolite Metabolism Neoantigen Neoantigen (Drug-Protein Adduct) Reactive_Metabolite->Neoantigen Covalent Binding Protein Cellular Protein Protein->Neoantigen Immune_Response Immune Response Neoantigen->Immune_Response

Caption: Metabolic Activation of Thiazole-Containing Drugs.

dot

Kinase_Inhibition_Workflow Compound Test Compound (Thiazole Derivative) Screening High-Throughput Screening Compound->Screening Kinase_Panel Broad Kinase Panel (>400 Kinases) Kinase_Panel->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Profile Kinome Inhibition Profile (Selectivity Assessment) Data_Analysis->Profile

References

A Comparative Benchmark of 1-(4-Methylthiazol-5-yl)ethanone Against Other Bioactive Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic ketones serve as pivotal scaffolds in the design of novel therapeutic agents. Their inherent structural diversity and ability to interact with a wide range of biological targets make them a subject of intense research. This guide provides a comparative benchmark of 1-(4-Methylthiazol-5-yl)ethanone against other significant heterocyclic ketones, offering insights into their synthetic accessibility and biological performance. The data presented herein is collated from various studies and is intended to provide a comprehensive overview for researchers in drug discovery and development.

Introduction to Heterocyclic Ketones

Heterocyclic compounds are a cornerstone in the development of pharmaceuticals, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. Ketone-functionalized heterocycles, in particular, are versatile intermediates and pharmacophores. The thiazole ring, a key component of Vitamin B1 (Thiamine), is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on this compound and compares its profile with other representative heterocyclic ketones, namely a substituted thiazole, a pyrazole, and an imidazole ketone, to highlight their relative strengths and potential applications.

Comparative Synthesis of Heterocyclic Ketones

The synthesis of these heterocyclic ketones often relies on well-established named reactions. The Hantzsch thiazole synthesis is a classical and versatile method for obtaining thiazole derivatives.

Table 1: Comparison of Synthetic Parameters for Selected Heterocyclic Ketones

CompoundStarting MaterialsSynthetic MethodReported YieldReference
This compound Thioacetamide, 3-Chloro-2,4-pentanedioneHantzsch Thiazole SynthesisGood to Excellent[1]
1-(4-Methyl-2-phenylthiazol-5-yl)ethanone Thiobenzamide, 3-Chloro-2,4-pentanedioneHantzsch Thiazole Synthesis~90%[2]
1-(1,5-Diphenyl-1H-pyrazol-4-yl)ethanone Phenylhydrazine, Ethyl acetoacetate, PhenylacetyleneMulti-step synthesisVariable[3]
1-(1H-Imidazol-2-yl)ethanone Derivatives Substituted anilines, 3-Chloro-2,4-pentanedione, KSCNMulti-step synthesisGood[4]

Note: Yields can vary significantly based on specific reaction conditions and substituents.

Experimental Protocols: Synthesis

This protocol is adapted from established Hantzsch synthesis procedures.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1-(4-methyl-2-phenylthiazol-5-yl)ethanone.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide Intermediate1 Thiazolinium Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Thiazole Thiazole Product Intermediate1->Thiazole Cyclization & Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Comparative Biological Activity

The selected heterocyclic ketones have been reported to exhibit a range of biological activities, most notably anti-inflammatory and antimicrobial effects. This section compares their performance based on available in vitro data. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), or by measuring the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Table 2: Comparative Anti-inflammatory Activity of Heterocyclic Ketones

Compound ClassAssayTargetIC50 Value (µM)Reference
Thiazole Ketones COX-2 InhibitionCOX-2Varies with substitution[5]
Pyrazole Ketones COX-2 InhibitionCOX-2Varies with substitution[6][7]
Thiazole Derivatives TNF-α Release InhibitionTNF-αVaries with substitution[8]

IC50 values are highly dependent on the specific derivative and the assay conditions.

This protocol is a generalized procedure based on commercially available kits.[9][10]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired test concentrations.

  • Assay Procedure: In a 96-well microplate, add the assay buffer, cofactor, probe, and enzyme. Add the test compound or vehicle control. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

This is a general protocol for measuring TNF-α release from LPS-stimulated macrophages.[1][11]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Kinase_Signaling_Pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Transcription TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Inhibitor Heterocyclic Ketone (e.g., Thiazole Ketone) Inhibitor->IKK Inhibits

Figure 2: Potential Inhibition of a Pro-inflammatory Signaling Pathway.
Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity of Heterocyclic Ketones

Compound ClassTarget OrganismsMIC Range (µg/mL)Reference
Thiazole Ketones Gram-positive & Gram-negative bacteriaVaries widely[12]
Pyrazole Ketones Gram-positive & Gram-negative bacteria, FungiVaries widely[3]
Imidazole Ketones Gram-positive & Gram-negative bacteria, FungiVaries widely[4][13]

MIC values are highly dependent on the specific derivative and the microbial strain tested.

This is a standardized protocol for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This guide provides a comparative overview of this compound and other key heterocyclic ketones, focusing on their synthesis and biological activities. The Hantzsch synthesis remains a robust method for accessing thiazole ketones, often providing good yields. Biologically, thiazole, pyrazole, and imidazole ketones all demonstrate significant potential as anti-inflammatory and antimicrobial agents. However, the specific activity is highly dependent on the substitution pattern around the heterocyclic core.

References

A Researcher's Guide to the Reproducible Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is paramount. This guide provides a comparative analysis of synthetic routes to 1-(4-Methylthiazol-5-yl)ethanone, a key building block in medicinal chemistry. Detailed experimental protocols, purification methods, and comprehensive characterization data are presented to ensure reliable and repeatable outcomes in the laboratory.

Comparison of Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most common and reliable method for the preparation of the this compound core structure. This method involves the condensation of an α-haloketone with a thioamide. While alternative methods exist, the Hantzsch synthesis offers a balance of simplicity, efficiency, and access to readily available starting materials.

This guide will focus on the Hantzsch synthesis, providing a detailed protocol and discussing key parameters that influence its reproducibility and yield. We will also briefly touch upon potential alternative approaches for consideration.

Data Summary: Hantzsch Synthesis vs. Alternatives
MethodKey ReactantsTypical Yield (%)Purity (%)Reaction Time (h)Key AdvantagesPotential Challenges
Hantzsch Synthesis 3-Chloro-2,4-pentanedione, Thioacetamide70-85>95 (after purification)2-4Well-established, reliable, readily available starting materials.Exothermic reaction requires careful temperature control; potential for side-product formation.
Microwave-Assisted 3-Chloro-2,4-pentanedione, Thioacetamide80-90>95 (after purification)0.25-0.5Significantly reduced reaction times.Requires specialized microwave reactor; optimization of reaction parameters may be needed.
Solvent-Free 3-Chloro-2,4-pentanedione, Thioacetamide75-85>90 (after purification)1-2Environmentally friendly, simplified workup.Potential for localized overheating; may not be suitable for all scales.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol details the classical Hantzsch synthesis approach.

Materials:

  • 3-Chloro-2,4-pentanedione (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,4-pentanedione in ethanol.

  • Add thioacetamide to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 78 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at low temperature.

Experimental Workflow for Hantzsch Synthesis

Hantzsch_Synthesis Reactants Reactants: 3-Chloro-2,4-pentanedione Thioacetamide Ethanol Reaction Reaction: Reflux, 2-4h Reactants->Reaction Workup Workup: Quench with water Neutralize with NaHCO3 Reaction->Workup Filtration Filtration Workup->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification: Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Hantzsch synthesis of this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product.[1][2][3][4][5] The choice of solvent is critical for obtaining high purity and yield.

Solvent Selection:

A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.

General Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution by gravity to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For higher purity or to separate closely related impurities, column chromatography is recommended.[6][7][8][9]

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.[6][7]

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table of Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~ 8.7 ppm (s, 1H, thiazole H-2), δ ~ 2.6 ppm (s, 3H, thiazole-CH₃), δ ~ 2.5 ppm (s, 3H, acetyl-CH₃).[10][11][12][13][14]
¹³C NMR (CDCl₃)δ ~ 190-195 ppm (C=O), δ ~ 150-155 ppm (thiazole C-2), δ ~ 145-150 ppm (thiazole C-4), δ ~ 120-125 ppm (thiazole C-5), δ ~ 25-30 ppm (acetyl-CH₃), δ ~ 15-20 ppm (thiazole-CH₃).[15][16][17][18]
IR (Infrared) ~1680 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (C=N stretch), ~2900-3000 cm⁻¹ (C-H stretch).[19][20][21]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 141. Fragmentation may show loss of CH₃ (m/z = 126) and CH₃CO (m/z = 98).[22][23][24][25]

Logical Flow of Spectroscopic Analysis

Spectroscopy_Analysis Start Synthesized Product MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR Infrared Spectroscopy (Identify Functional Groups, e.g., C=O) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structure_Elucidation Structure Elucidation (Confirm Connectivity and Purity) MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Final_Confirmation Confirmed Structure of This compound Structure_Elucidation->Final_Confirmation

Caption: Logical workflow for the spectroscopic characterization of the final product.

By following these detailed protocols and utilizing the provided characterization data, researchers can confidently and reproducibly synthesize and purify this compound, ensuring the quality and reliability of their subsequent experimental work.

References

A Comparative Guide to the Spectroscopic Data of 1-(4-Methylthiazol-5-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are of paramount importance. This guide provides a comparative analysis of the spectroscopic data for 1-(4-Methylthiazol-5-yl)ethanone and its structural isomers. Due to the limited availability of complete, publicly accessible experimental datasets for all isomers, this comparison incorporates predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside any available experimental data for related structures.

Spectroscopic Data Comparison

The structural differences between the isomers of acetyl-methylthiazole primarily lie in the relative positions of the acetyl and methyl groups on the thiazole ring. These differences are expected to manifest in distinct chemical shifts in ¹H and ¹³C NMR spectra, characteristic vibrational frequencies in IR spectra, and unique fragmentation patterns in mass spectra.

Key Isomers for Comparison:

  • Isomer 1: this compound

  • Isomer 2: 1-(2-Methylthiazol-5-yl)ethanone

  • Isomer 3: 1-(4-Methylthiazol-2-yl)ethanone

  • Isomer 4: 1-(5-Methylthiazol-2-yl)ethanone

Below are tables summarizing the predicted and observed (where available) spectroscopic data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (Predicted)1-(2-Methylthiazol-5-yl)ethanone (Predicted)1-(4-Methylthiazol-2-yl)ethanone (Predicted)1-(5-Methylthiazol-2-yl)ethanone (Predicted)
Acetyl Protons (-COCH₃)~2.5~2.6~2.7~2.8
Methyl Protons (-CH₃)~2.7~2.8~2.5~2.6
Thiazole Ring Proton (H)~8.8 (H2)~7.8 (H4)~7.5 (H5)~7.6 (H4)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (Predicted)1-(2-Methylthiazol-5-yl)ethanone (Predicted)1-(4-Methylthiazol-2-yl)ethanone (Predicted)1-(5-Methylthiazol-2-yl)ethanone (Predicted)
Carbonyl Carbon (-C=O)~192~190~188~189
Acetyl Methyl Carbon (-COCH₃)~26~27~28~28
Ring Methyl Carbon (-CH₃)~18~19~17~15
Thiazole Ring Carbon (C2)~155~168~165~167
Thiazole Ring Carbon (C4)~158~140~156~135
Thiazole Ring Carbon (C5)~130~135~118~145
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional Group VibrationExpected RangeKey Distinguishing Features
C=O Stretch (Ketone)1680-1700The precise frequency can be influenced by the electronic effects of the thiazole ring. Isomers with the acetyl group at the 2-position may show a slightly lower frequency.
C=N Stretch (Thiazole)1500-1600The pattern and exact position of these bands can vary between isomers.
C-H Stretch (Aromatic/Heteroaromatic)3000-3100The presence and position of the single thiazole proton will influence this region.
C-H Stretch (Aliphatic)2850-3000Characteristic of the methyl and acetyl groups.
Fingerprint Region< 1500Complex patterns of C-C and C-S stretching and various bending vibrations that are unique to each isomer.
Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and (Fragment Structure)
All Isomers141126 ([M-CH₃]⁺), 98 ([M-COCH₃]⁺), 43 ([CH₃CO]⁺)
Distinguishing Fragments The relative intensities of fragment ions will differ based on the stability of the resulting cationic species.
This compound141Expect characteristic fragments from the cleavage of the C5-acetyl bond.
1-(2-Methylthiazol-5-yl)ethanone141Fragmentation may be influenced by the methyl group at the 2-position.
1-(4-Methylthiazol-2-yl)ethanone141Cleavage of the C2-acetyl bond is expected to be a major fragmentation pathway.
1-(5-Methylthiazol-2-yl)ethanone141The position of the methyl group at C5 will influence the fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300). For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic comparison of the isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 1-(2-Methylthiazol-5-yl)ethanone Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 1-(4-Methylthiazol-2-yl)ethanone Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 1-(5-Methylthiazol-2-yl)ethanone Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Isomer Structure Confirmation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of acetyl-methylthiazole isomers.

A Head-to-Head Comparison of 1-(4-Methylthiazol-5-yl)ethanone and Structurally Similar Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Thiazole-containing scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active compounds. This guide provides a detailed head-to-head comparison of 1-(4-Methylthiazol-5-yl)ethanone and its structurally similar isomers, 2-Acetyl-4-methylthiazole and 5-Acetyl-2,4-dimethylthiazole. We will delve into their physicochemical properties, reactivity in common organic transformations, and performance in biological applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the acetyl and methyl groups on the thiazole ring significantly influences the physicochemical properties of these building blocks. These differences can impact their solubility, membrane permeability, and interactions with biological targets. A summary of their key properties is presented below.

PropertyThis compound2-Acetyl-4-methylthiazole5-Acetyl-2,4-dimethylthiazole
Molecular Formula C₆H₇NOSC₆H₇NOSC₇H₉NOS
Molecular Weight 141.19 g/mol 141.19 g/mol 155.22 g/mol
CAS Number 38205-55-97533-07-538205-60-6
Melting Point Not available34 °CNot available
Boiling Point Not available233.93 °C (est.)Not available
LogP Not available1.65Not available
Topological Polar Surface Area (TPSA) Not available29.96 ŲNot available

Table 1: Physicochemical Properties of Thiazole Building Blocks. [1][2][3][4][5]

Reactivity and Synthetic Utility

The position of the acetyl group, a key functional handle for further chemical modifications, dictates the reactivity of these building blocks. The electron-withdrawing nature of the thiazole ring influences the acidity of the α-protons of the acetyl group, making them amenable to a variety of carbon-carbon bond-forming reactions.

Enolate Formation and Subsequent Reactions

The methyl group of the acetyl moiety in all three building blocks can be deprotonated to form an enolate, which can then participate in various reactions such as aldol condensations, Claisen-Schmidt condensations, and alkylations. The reactivity of the enolate is influenced by the electronic environment of the acetyl group.

For instance, 1-(2-Amino-4-methylthiazol-5-yl)ethanone, a derivative of our primary building block, has been effectively used in Claisen-Schmidt condensations with various aromatic aldehydes to synthesize a series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.[6][7] These reactions typically proceed in the presence of a base like potassium tert-butoxide in ethanol.[7] The electron-donating amino group at the 2-position can influence the reactivity of the acetyl group at the 5-position.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

"1-(2-Amino-4-methylthiazol-5-yl)ethanone" [fillcolor="#FBBC05"]; "Aromatic Aldehyde" [fillcolor="#FBBC05"]; "Base (e.g., KOtBu)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate Intermediate" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

G

Performance in Biological Applications

The true measure of a building block's utility in drug discovery lies in the biological activity of its derivatives. The thiazole scaffold is a well-established pharmacophore, and modifications around this core can lead to potent and selective therapeutic agents.

Anticancer Activity

Derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have demonstrated promising anticancer properties. For example, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have shown moderate activity against leukemia, renal cancer, and breast cancer cell lines.[6] The structure-activity relationship (SAR) of these compounds suggests that the nature of the aryl substituent plays a crucial role in their cytotoxic effects.

dot graph G { rankdir=TB; node [shape=box, style=filled, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

} Caption: Workflow for the discovery of bioactive molecules from thiazole building blocks.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have also been evaluated for their antimicrobial activity. One synthesized compound showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[6] This highlights the potential of these building blocks in the development of new anti-infective agents.

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key reactions are provided below.

General Procedure for the Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones[6][7]

Materials:

  • 1-(2-Amino-4-methylthiazol-5-yl)ethanone (1 equivalent)

  • Appropriate aromatic aldehyde (1 equivalent)

  • Potassium tert-butoxide (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of potassium tert-butoxide to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Conclusion

This compound and its structural isomers are valuable building blocks in medicinal chemistry. Their distinct physicochemical properties and reactivity profiles offer a range of possibilities for the synthesis of diverse compound libraries. The demonstrated anticancer and antimicrobial activities of their derivatives underscore their potential in the development of novel therapeutic agents. The choice of a specific building block will depend on the desired substitution pattern and the targeted biological activity, with each isomer providing a unique entry point for molecular exploration. Further comparative studies on their reactivity in a broader range of chemical transformations would be beneficial for fully harnessing their synthetic potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(4-Methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Methylthiazol-5-yl)ethanone. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is harmful if swallowed and toxic upon skin contact or inhalation. It is also harmful to aquatic life. The following personal protective equipment is mandatory when handling this chemical.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber)To prevent skin contact, as the substance is toxic.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a splash hazard.To protect eyes from splashes and vapors.
Skin and Body Protection A flame-retardant lab coat and appropriate protective clothing.To protect skin from accidental contact and provide a barrier against spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is necessary if vapors or aerosols are likely to be generated.To prevent inhalation of toxic vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from acquisition to experimental use.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest emergency shower and eyewash station.

  • Have a chemical spill kit accessible.

2. Handling the Chemical:

  • Work exclusively within a certified chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools to avoid ignition sources.

  • Avoid breathing vapors or mists.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store in a locked-up area accessible only to authorized personnel.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its containers must be managed as hazardous waste.

1. Waste Identification and Segregation:

  • Designate any unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) as hazardous waste.

  • Collect this waste in a dedicated, properly labeled, and chemically compatible container with a secure lid.

  • Do not mix with other waste streams.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Use secondary containment to prevent the spread of material in case of a leak.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Complete all required hazardous waste disposal forms, accurately detailing the contents and quantity of the waste.

  • Dispose of the contents and container at an approved waste disposal plant.

Workflow for Handling and Disposal of this compound

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_retrieve Retrieve Chemical from Storage prep_spill->handle_retrieve handle_use Perform Experimental Work handle_retrieve->handle_use handle_store Return to Secure Storage handle_use->handle_store Unused Chemical disp_segregate Segregate Hazardous Waste handle_use->disp_segregate Waste Generated disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.